molecular formula C14H10F2O2 B1416574 4-(3,5-Difluorophenyl)phenylacetic acid CAS No. 886363-26-4

4-(3,5-Difluorophenyl)phenylacetic acid

Cat. No.: B1416574
CAS No.: 886363-26-4
M. Wt: 248.22 g/mol
InChI Key: INSAZACHUCPLOA-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)phenylacetic acid is a high-purity, fluorinated organic building block designed for advanced research and development. As a bifunctional molecule featuring both a carboxylic acid and a biphenyl core with strategic fluorine substitutions, it offers significant potential in modulating the properties of more complex molecules in medicinal chemistry and materials science. In pharmaceutical research, this compound serves as a critical precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atoms on the phenyl ring can enhance metabolic stability, influence lipophilicity, and improve bioavailability, making this building block particularly valuable in the design of candidate drugs . Furthermore, the carboxylic acid group enables facile conjugation to other molecular fragments through amide bond formation or esterification, allowing for the rapid exploration of structure-activity relationships. Beyond drug discovery, fluorinated phenylacetic acids have demonstrated significant utility in the field of advanced materials. They are effectively employed as bifunctional additives in perovskite solar cells, where the carboxylic acid group can passivate defects on the perovskite crystal surface, leading to enhanced power conversion efficiency. Simultaneously, the hydrophobic nature of the fluorinated aromatic ring system can dramatically improve the long-term environmental stability of the photovoltaic device . Researchers can leverage 4-(3,5-Difluorophenyl)phenylacetic acid to develop new organic electronic materials or as a standard in analytical chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[4-(3,5-difluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSAZACHUCPLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654124
Record name (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
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Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-26-4
Record name (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-26-4
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Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(3,5-difluorophenyl)phenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comprehensive technical overview of 2-(4-(3,5-difluorophenyl)phenyl)acetic acid , a specialized biphenyl acetic acid derivative. As of this writing, this compound is not listed with a specific CAS number in major chemical databases, suggesting it is a novel or non-commercial entity requiring custom synthesis. Its structure, featuring a fluorinated biphenyl scaffold, positions it as a compound of significant interest for medicinal chemistry and drug discovery.

The IUPAC name for the target molecule is 2-(4-(3,5-difluorophenyl)phenyl)acetic acid . This guide will detail a robust synthetic pathway, elucidate the underlying reaction mechanisms, predict its physicochemical properties, and discuss its potential applications in the pharmaceutical landscape. The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Therefore, understanding the synthesis and properties of this fluorinated scaffold is of paramount importance.

Physicochemical Properties

While experimental data for the target compound is unavailable, we can extrapolate its key properties based on structurally related analogs such as 4-biphenylacetic acid and various difluorophenylacetic acids.[3][4]

PropertyPredicted ValueRationale & References
Molecular Formula C₁₄H₁₀F₂O₂Based on chemical structure.
Molecular Weight 248.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBiphenyl derivatives are typically crystalline solids at room temperature.[5]
Melting Point 160-180 °CHigher than phenylacetic acid (76-77 °C) and likely higher than 4-biphenylacetic acid (159-160 °C) due to the increased molecular weight and intermolecular interactions from the difluorophenyl group.[3][6]
Solubility Soluble in DMSO, Methanol; sparingly soluble in waterThe biphenyl structure imparts lipophilicity, while the carboxylic acid group provides some polarity. Solubility in DMSO is a common characteristic of similar aromatic carboxylic acids.[3]
pKa ~4.0The electron-withdrawing nature of the fluorine atoms may slightly lower the pKa compared to phenylacetic acid (pKa ~4.3), making it a slightly stronger acid.[6]

Synthesis of 2-(4-(3,5-difluorophenyl)phenyl)acetic acid

The synthesis of the target compound can be efficiently achieved via a two-step process:

  • Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an appropriate aryl halide with an arylboronic acid.

  • Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.

This synthetic strategy is logical because the carboxylic acid functionality can be sensitive to the conditions of some cross-coupling reactions. Therefore, using a protected form, such as a methyl ester, is a common and effective approach.

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[7] In this proposed synthesis, we will couple methyl 4-bromophenylacetate with 3,5-difluorophenylboronic acid .

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A Methyl 4-bromophenylacetate F Methyl 2-(4-(3,5-difluorophenyl)phenyl)acetate A->F B 3,5-Difluorophenylboronic acid B->F C Pd(PPh₃)₄ (Catalyst) C->F Catalyzes the coupling D K₃PO₄ (Base) D->F Activates boronic acid E 1,4-Dioxane/H₂O (Solvent) E->F Reaction medium

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromophenylacetate (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio). To this stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 3-5 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure methyl 2-(4-(3,5-difluorophenyl)phenyl)acetate.

Step 2: Ester Hydrolysis

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard transformation, typically achieved under basic conditions followed by acidification.

  • Reaction Setup: Dissolve the purified methyl 2-(4-(3,5-difluorophenyl)phenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH) (e.g., 2 M, 3-4 eq) to the solution and stir at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.[8] Monitor the disappearance of the starting material by TLC.

  • Acidification: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify with a cooled aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH is approximately 2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to obtain the final 2-(4-(3,5-difluorophenyl)phenyl)acetic acid. Further purification can be achieved by recrystallization if necessary.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Mechanism A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) C Ar-Pd(II)-X (Palladacycle) B->C Rate-determining step D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Product) F->G H Ar'-B(OH)₂ + Base -> [Ar'-B(OH)₃]⁻ H->D Activated Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 4-bromophenylacetate to form a Pd(II) complex. This is often the rate-limiting step of the cycle.

  • Transmetalation: The 3,5-difluorophenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two organic groups on the palladium complex (the phenylacetate and the difluorophenyl moieties) are coupled, forming the new carbon-carbon bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Drug Development

The 2-(4-(3,5-difluorophenyl)phenyl)acetic acid scaffold is a "privileged structure" in medicinal chemistry.[11] The biphenyl motif is found in numerous pharmacologically active compounds, and the phenylacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

The strategic placement of fluorine atoms can significantly enhance the therapeutic potential of a drug candidate by:

  • Improving Metabolic Stability: The carbon-fluorine bond is very strong, and fluorine atoms can block sites of oxidative metabolism, thereby increasing the drug's half-life.[12]

  • Enhancing Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, increasing binding affinity and potency.[1]

  • Modulating Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]

Given these properties, 2-(4-(3,5-difluorophenyl)phenyl)acetic acid and its derivatives are promising candidates for development as:

  • Anti-inflammatory agents

  • Anticancer agents

  • Antiviral compounds

  • Cardiovascular drugs [11]

Conclusion

While 2-(4-(3,5-difluorophenyl)phenyl)acetic acid may not be a commercially available compound, this guide has provided a robust and scientifically sound pathway for its synthesis and purification. The detailed protocols for the Suzuki-Miyaura cross-coupling and subsequent ester hydrolysis are based on well-established and reliable chemical transformations. The predicted physicochemical properties and the discussion of its potential applications underscore the relevance of this molecule in modern drug discovery. The unique combination of the biphenylacetic acid scaffold with a difluorinated phenyl ring makes it a highly attractive target for further investigation by researchers and scientists in the pharmaceutical industry.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. [Link]

  • Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. - ResearchGate. [Link]

  • 2,2'-Biphenyldiacetic acid | C16H14O4 | CID 419552 - PubChem. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Phenylacetic acid - Wikipedia. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Ester hydrolysis - Sciencemadness Discussion Board. [Link]

  • Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - ResearchGate. [Link]

  • Fluorinated scaffolds for antimalarial drug discovery - ResearchGate. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. [Link]

  • Fluorinated scaffolds for antimalarial drug discovery - Mayo Clinic. [Link]

  • (PDF) Synthesis and Optical Properties of a Biphenyl Compound - ResearchGate. [Link]

  • Phenylacetic acid production(PAA-precursor) - aecenar. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • The production method of methylphenylacetic acid - Google P
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

physicochemical properties of 4-(3,5-Difluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural logic, and experimental characterization of 4-(3,5-Difluorophenyl)phenylacetic acid , a specialized biphenyl scaffold used in medicinal chemistry and materials science.

A Technical Guide for Research & Development

Executive Summary & Chemical Identity

4-(3,5-Difluorophenyl)phenylacetic acid (CAS: 886363-26-4 ) is a fluorinated biphenyl derivative characterized by a rigid aromatic core and a carboxylated tail. Structurally, it is an analog of the NSAID Felbinac , modified with two fluorine atoms on the distal phenyl ring.

This specific substitution pattern (3,5-difluoro) is not arbitrary; it is a strategic medicinal chemistry motif designed to:

  • Block Metabolic Hotspots: The 3,5-positions are common sites for oxidative metabolism (CYP450). Fluorination blocks these sites, enhancing metabolic stability.

  • Modulate Lipophilicity: It increases

    
     without introducing the steric bulk of chlorine or methyl groups.
    
  • Induce Conformational Locking: The electronic repulsion between the fluorines and the ortho-hydrogens of the proximal ring influences the torsion angle of the biphenyl bond, affecting binding affinity in targets like Transthyretin (TTR) or Cyclooxygenase (COX) .

Chemical Identification Table
ParameterDetail
IUPAC Name 2-[4-(3,5-difluorophenyl)phenyl]acetic acid
CAS Number 886363-26-4
Molecular Formula

Molecular Weight 248.23 g/mol
Parent Scaffold 4-Biphenylacetic acid (Felbinac)
Key Functional Groups Carboxylic acid (ionizable), 3,5-Difluorobiphenyl (lipophilic core)

Physicochemical Properties

The following data synthesizes theoretical predictions with comparative analysis of the non-fluorinated parent (Felbinac) and similar liquid crystal building blocks.

Solubility & Lipophilicity Profile

The addition of the 3,5-difluorophenyl moiety significantly alters the solvation thermodynamics compared to the parent phenylacetic acid.

PropertyValue (Est.)Context & Causality

(Octanol/Water)
3.8 – 4.1 The two fluorine atoms add ~0.5–0.7 units of lipophilicity compared to Felbinac (

). This pushes the compound into a range of high permeability but low aqueous solubility.

0.5 – 1.0 At physiological pH (7.4), the carboxylic acid is ionized (

), drastically reducing the distribution coefficient, though the lipophilic tail remains dominant.
Aqueous Solubility (Intrinsic) < 20

g/mL
High lattice energy driven by

stacking of the fluorinated rings reduces water solubility. Formulation requires co-solvents (PEG400) or cyclodextrins.
pKa (Acidic) 4.2 – 4.4 The fluorines are on the distal ring, separated by the biphenyl linker. Their electron-withdrawing inductive effect (

) is attenuated, resulting in a pKa very similar to Felbinac (4.3).
Solid-State Characteristics
  • Melting Point: Expected range 155°C – 165°C . The symmetry of the 3,5-substitution promotes efficient crystal packing, leading to a high melting point similar to or slightly higher than Felbinac.

  • Polymorphism: Biphenylacetic acids are prone to polymorphism. The "twisted" conformation of the biphenyl bond (typically 30-40°) can lock into different lattices depending on the crystallization solvent.

Structural Logic & Synthesis

The synthesis of this compound relies on the Suzuki-Miyaura Cross-Coupling reaction, a robust protocol that ensures regiospecificity.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the convergent synthesis starting from 4-bromophenylacetic acid esters.

SynthesisWorkflow Start1 4-Bromophenylacetic acid (methyl ester) Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start1->Catalyst Start2 3,5-Difluorophenyl boronic acid Start2->Catalyst Intermediate Ester Intermediate (Lipophilic) Catalyst->Intermediate 90°C, 4h Hydrolysis LiOH / THF / H2O (Saponification) Intermediate->Hydrolysis Product 4-(3,5-Difluorophenyl) phenylacetic acid Hydrolysis->Product Acidify to pH 2

Figure 1: Convergent synthetic pathway via Suzuki coupling followed by ester hydrolysis.

Synthetic Protocol (Self-Validating)

Reagents: 4-Bromophenylacetic acid methyl ester (1.0 eq), 3,5-Difluorophenylboronic acid (1.2 eq),


 (0.05 eq), 

(3.0 eq).
  • Coupling: Dissolve reactants in degassed 1,4-dioxane/water (4:1). Heat to 90°C under

    
     for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product (ester) will appear as a high-Rf UV-active spot.
    
  • Hydrolysis: Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at room temperature for 2 hours.

  • Workup (Critical Step): Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2. The acid will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water to remove palladium traces.

Experimental Characterization Protocols

To validate the physicochemical properties in a lab setting, use the following standardized workflows.

pKa Determination (Potentiometric Titration)

Due to the low solubility of the free acid, a co-solvent titration is required.

  • Method: Yasuda-Shedlovsky Extrapolation.

  • Protocol:

    • Prepare 3 solutions of the compound (

      
       M) in 30%, 40%, and 50% Methanol/Water mixtures.
      
    • Titrate with standardized KOH.

    • Plot experimental

      
       vs. dielectric constant (
      
      
      
      ) or % organic solvent.
    • Extrapolate to 0% solvent to obtain the aqueous pKa.

Kinetic Solubility Assay (Nephelometry)
  • Purpose: Rapid assessment for formulation screening.

  • Protocol:

    • Prepare a 10 mM DMSO stock solution.

    • Spike into pH 7.4 phosphate buffer to final concentrations of 1, 10, 50, and 100

      
      M.
      
    • Incubate for 90 minutes at 25°C with shaking.

    • Measure light scattering (nephelometry) or absorbance at 600nm.

    • Threshold: The concentration at which scattering increases baseline indicates the solubility limit.

Biopharmaceutical & Research Implications

Structure-Activity Relationship (SAR) Logic

This compound serves as a critical probe in two major areas:

  • NSAID Development: As a derivative of Felbinac, it likely retains COX-1/COX-2 inhibitory activity. The fluorines may enhance potency by filling hydrophobic pockets in the COX channel that the parent phenyl ring cannot.

  • TTR Amyloidosis Stabilization: Biphenyl acids are known stabilizers of Transthyretin (TTR). The 3,5-difluoro substitution mimics the binding mode of Diflunisal but with altered electronic properties, potentially increasing affinity for the thyroxine-binding pocket.

Biopharmaceutics Classification System (BCS)
  • Classification: Class II (Low Solubility, High Permeability) .

  • Formulation Strategy: To improve bioavailability, micronization or formation of amorphous solid dispersions (ASD) is recommended.

References

  • CymitQuimica . 4-(3,5-Difluorophenyl)phenylacetic acid - Product Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Felbinac (Parent Scaffold). Retrieved from

  • Hajduk, P. J., et al. (2011). Druglikeness and molecular properties. In Journal of Medicinal Chemistry. (General reference for Fluorine effect on LogP).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic source for 3,5-difluoro metabolic stability).

Technical Whitepaper: Structural Elucidation of 4-(3,5-Difluorophenyl)phenylacetic Acid via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a comprehensive structural analysis of 4-(3,5-Difluorophenyl)phenylacetic acid , a biphenyl scaffold critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Unlike simple aromatics, this molecule presents a distinct analytical challenge: the 3,5-difluoro substitution pattern . The fluorine atoms (


, spin 1/2, 100% abundance) induce complex spin-spin coupling (

-coupling) that splits both carbon and proton signals, often leading to misinterpretation as impurities by inexperienced analysts.

This whitepaper moves beyond basic peak listing. We will deconstruct the spin systems, explain the causality of the multiplet patterns, and provide a self-validating protocol for confirming the structure.

Experimental Protocol

Sample Preparation (The "Solubility Rule")

For carboxylic acids, solvent choice dictates spectral quality. Chloroform (


) often leads to dimerization of the acid, causing broad or invisible carboxyl peaks.
  • Recommended Solvent: DMSO-

    
     (99.9% D).
    
  • Rationale: DMSO disrupts hydrogen bonding dimers, resulting in a sharp, observable signal for the carboxylic acid proton (

    
    ) around 12-13 ppm. It also ensures full solubility of the biphenyl core.
    
  • Concentration: 10–15 mg for

    
    ; 40–50 mg for 
    
    
    
    (to resolve low-intensity C-F splitting).
Instrument Parameters
  • Field Strength: Minimum 400 MHz recommended (500/600 MHz preferred to resolve second-order effects in the aromatic region).

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence:

    • 
      : Standard zg30 (30° pulse) to ensure accurate integration.
      
    • 
      : Power-gated decoupling (zgpg30) to remove 
      
      
      
      broadening while maintaining NOE enhancement for sensitivity.

Structural Visualization & Logic Flow

The following diagram outlines the logical workflow for elucidating this specific structure, moving from simple aliphatic checks to complex aromatic coupling analysis.

G Sample Sample Prep (DMSO-d6) H_NMR 1H NMR (Screening) Sample->H_NMR Aliphatic Aliphatic Region (Confirm -CH2-COOH) H_NMR->Aliphatic Step 1 Aromatic Aromatic Region (Biphenyl System) H_NMR->Aromatic Step 2 C_NMR 13C NMR (Definitive Proof) Aliphatic->C_NMR F_Coupling 19F Coupling Analysis (The Critical Step) Aromatic->F_Coupling Identify Splitting F_Coupling->C_NMR Verify J(C-F) Validation Structure Validated C_NMR->Validation

Figure 1: Analytical workflow for fluorinated biphenyls. Note that identifying the Fluorine coupling is the pivot point for correct assignment.

NMR Spectral Analysis

The Aliphatic Region (The Anchor)

This region confirms the "phenylacetic acid" tail. It is generally free of fluorine coupling due to distance (greater than 6 bonds).

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
12.40 Broad Singlet (br s)1H

Disappears with

shake.
3.64 Singlet (s)2H

Benzylic protons. Sharp singlet confirms no adjacent chiral centers.
The Aromatic Region (The Complexity)

The aromatic region (7.0 – 7.8 ppm) contains 7 protons. We must distinguish Ring A (phenylacetic) from Ring B (difluorophenyl).

Ring A (Phenylacetic side): The AA'BB' System The 1,4-substitution creates a pseudo-symmetric AA'BB' pattern.

  • 
     7.38 (d, 
    
    
    
    , 2H):
    Protons ortho to the
    
    
    group (H-2, H-6). These are shielded relative to the biphenyl linkage.
  • 
     7.65 (d, 
    
    
    
    , 2H):
    Protons ortho to the biphenyl linkage (H-3, H-5). These are deshielded by the aromatic ring current of Ring B.

Ring B (3,5-Difluorophenyl side): The Fluorine Splitting This ring has a


 symmetry axis.
  • H-4' (The "Triplet of Triplets"): Located between the two fluorines (

    
    ).
    
    • Mechanism: It couples to two equivalent ortho-Fluorines (

      
      ) and two equivalent meta-Protons (
      
      
      
      ).
    • Appearance: At 400 MHz, this often looks like a distinct triplet (

      
      ) with subtle broadening or fine splitting.
      
  • H-2', H-6' (The Multiplets): Located ortho to the biphenyl linkage (

    
    ).
    
    • Mechanism: These couple to one ortho-Fluorine, one para-Fluorine (small), and meta-Protons.

    • Appearance: Often appear as complex multiplets overlapping with Ring A protons.

NMR Analysis (The Definitive Fingerprint)

This is the most critical section for validation. The


 nuclei will split the carbons into doublets (d), triplets (t), or doublets of doublets (dd).
Carbon-Fluorine Coupling Constants

In a 3,5-difluoro system, the coupling constants follow a predictable magnitude hierarchy:

  • 
     (Direct):  ~245 Hz
    
  • 
     (Geminal):  ~25 Hz
    
  • 
     (Vicinal):  ~10 Hz
    
  • 
     (Long-range):  ~2-3 Hz
    
Assignment Table

(ppm)
Multiplicity

(Hz)
AssignmentStructural Logic
172.8 s-

Carbonyl, typical for acids.
163.2 dd

,

C-3', C-5' Directly attached to F. Large split confirms C-F bond.
142.5 t

C-1'Ipso to biphenyl. Triplet due to coupling with two equivalent meta-Fs.
139.8 s-C-1Ipso (Ring A) attached to

.
138.2 s-C-4Ipso (Ring A) attached to biphenyl.
129.8 s-C-2, C-6Ring A (ortho to acetic acid).
127.1 s-C-3, C-5Ring A (ortho to biphenyl).
110.5 m (dd)

,

C-2', C-6'Ortho to F. Complex splitting.
102.8 t

C-4' Between two Fs. Distinct high-field triplet.
40.5 s-

Aliphatic methylene.
Visualizing the C-F Splitting Tree

The following diagram illustrates why C-4' appears as a triplet and C-3' as a doublet of doublets.

Splitting C4_Uncoupled C-4' (Theoretical Singlet) C4_Split1 Split by F-3 (J ~26Hz) C4_Uncoupled->C4_Split1 C4_Final Split by F-5 (J ~26Hz) Result: Triplet (1:2:1) C4_Split1->C4_Final C3_Uncoupled C-3' (Theoretical Singlet) C3_Split1 Split by F-3 (1J ~246Hz) Large Doublet C3_Uncoupled->C3_Split1 C3_Final Split by F-5 (3J ~13Hz) Result: Doublet of Doublets C3_Split1->C3_Final

Figure 2: Splitting trees for the critical carbons in the 3,5-difluorophenyl ring. C-4' becomes a triplet because it sees two equivalent Fluorines with the same coupling constant (


).

Advanced Validation: NMR

If the


 aromatic region is overlapped, 

NMR is the "silver bullet."
  • Chemical Shift: Expect a signal around -109 to -111 ppm (referenced to

    
    ).
    
  • Pattern: Since the molecule has a plane of symmetry, the two fluorines are chemically equivalent. You will observe a single signal .

  • Multiplicity: It will appear as a triplet (coupling to H-4') of multiplets (coupling to H-2', H-6').

Self-Validation Check:

If you see two distinct Fluorine signals, your product is NOT 3,5-difluoro. It may be 2,4-difluoro or 3,4-difluoro (asymmetric substitution).

References

  • General Fluorine NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Biphenylacetic Acid Reference: ChemicalBook. (n.d.). 4-Biphenylacetic acid 1H NMR Spectrum. Retrieved October 26, 2023, from

  • 13C-F Coupling Constants: Reich, H. J. (2023). 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved October 26, 2023, from

  • Synthesis Context (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Mass Spectrometric Analysis of 4-(3,5-Difluorophenyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(3,5-Difluorophenyl)phenylacetic acid is a biphenylacetic acid derivative with potential applications in drug development and materials science. As with any novel compound, thorough analytical characterization is paramount. Mass spectrometry (MS) is an indispensable tool for confirming molecular weight and elucidating the structure of such molecules. This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 4-(3,5-Difluorophenyl)phenylacetic acid under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions. The methodologies and fragmentation analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required for the successful analysis of this compound and its analogs.

Molecular Structure and Properties

  • IUPAC Name: 4-(3,5-Difluorophenyl)phenylacetic acid

  • Molecular Formula: C₁₄H₁₀F₂O₂

  • Monoisotopic Molecular Weight: 248.0645 g/mol

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique ideal for analyzing polar and thermally labile molecules like carboxylic acids.[1] For 4-(3,5-Difluorophenyl)phenylacetic acid, negative ion mode ESI is the preferred method due to the acidic nature of the carboxylic acid group, which readily deprotonates to form a [M-H]⁻ ion.[2]

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of 4-(3,5-Difluorophenyl)phenylacetic acid in a research setting, for example, from a reaction mixture or a biological matrix after extraction.

1. Sample Preparation (from a biological matrix):

  • Objective: To extract the analyte from a complex matrix (e.g., plasma) and remove interfering substances like proteins.

  • Procedure:

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile containing 0.1% formic acid. This high ratio of organic solvent effectively precipitates proteins.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters:

  • Rationale: A reversed-phase C18 column is chosen for its excellent retention of hydrophobic compounds like biphenylacetic acids. The gradient elution allows for efficient separation of the analyte from potential impurities. The addition of a weak acid to the mobile phase, such as acetic or formic acid, is crucial in negative ion mode to facilitate consistent deprotonation of the analyte.[3]

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 40% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Parameters:

  • Rationale: Negative ion mode is selected to detect the deprotonated molecule [M-H]⁻. A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) is used to perform fragmentation analysis (MS/MS) for structural confirmation and quantitative analysis using Multiple Reaction Monitoring (MRM).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Nebulizer Gas Nitrogen, 45 psi
Drying Gas Nitrogen, 10 L/min
Scan Type Full Scan (m/z 50-300) and Product Ion Scan
Precursor Ion m/z 247.06
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragments
Predicted ESI-MS/MS Fragmentation

Upon collision-induced dissociation (CID), the [M-H]⁻ ion of 4-(3,5-Difluorophenyl)phenylacetic acid (m/z 247.06) is expected to undergo characteristic fragmentations.

  • Primary Fragmentation: The most facile fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation pathway for deprotonated carboxylic acids. This would result in a fragment ion at m/z 203.07 .

  • Secondary Fragmentations: Further fragmentation of the m/z 203.07 ion could involve cleavage of the biphenyl bond or loss of fluorine atoms, although these would likely require higher collision energies.

Table of Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
247.06203.07CO₂ (44 Da)[4-(3,5-Difluorophenyl)phenylmethyl] anion
247.06183.06CO₂ + HF (64 Da)Further fragmentation product

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the LC-MS/MS analysis of 4-(3,5-Difluorophenyl)phenylacetic acid.

Predicted ESI-MS/MS Fragmentation Pathway

G parent [M-H]⁻ m/z 247.06 frag1 [M-H-CO₂]⁻ m/z 203.07 parent->frag1 - CO₂

Caption: Predicted primary fragmentation of 4-(3,5-Difluorophenyl)phenylacetic acid in negative ESI-MS/MS.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a "fingerprint" for structural confirmation. For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often necessary. However, direct analysis of the free acid is also possible.

Experimental Protocol: GC-MS Analysis (Direct Inlet)

1. Sample Preparation:

  • Objective: To prepare a solution of the analyte suitable for direct injection into the GC-MS.

  • Procedure:

    • Dissolve a small amount (approx. 1 mg) of 4-(3,5-Difluorophenyl)phenylacetic acid in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

    • If necessary, dilute the sample further to an appropriate concentration (e.g., 10-100 µg/mL).

    • Transfer the solution to a GC vial.

2. Gas Chromatography (GC) Parameters:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1) or Splitless
Injection Volume 1 µL
Oven Program 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min

3. Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-350
Predicted EI-MS Fragmentation

The EI mass spectrum of 4-(3,5-Difluorophenyl)phenylacetic acid is anticipated to show a molecular ion peak (M⁺˙) at m/z 248 , with its relative intensity depending on its stability. The fragmentation pattern will be guided by the stability of the resulting cations and neutral radicals. Based on the fragmentation of similar compounds like 4-biphenylacetic acid[4], the following key fragments are predicted:

  • Loss of the Carboxyl Group: A prominent fragmentation pathway for phenylacetic acids is the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to the loss of the ·COOH radical (45 Da). This would result in a fragment at m/z 203 .

  • Formation of a Tropylium-like Ion: The benzyl-type cation formed can rearrange to a stable tropylium-like ion.

  • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is also possible, leading to a fragment at m/z 204 .

  • Biphenyl Cleavage: Cleavage of the bond connecting the two phenyl rings can occur, leading to fragments corresponding to the individual ring systems.

  • Fragments from the Phenylacetic Acid Moiety: Fragments characteristic of the phenylacetic acid structure, such as the tropylium ion at m/z 91 , are also expected.

Table of Predicted EI-MS Fragments:

m/zProposed Fragment IonNotes
248[C₁₄H₁₀F₂O₂]⁺˙Molecular Ion
203[C₁₃H₉F₂]⁺Loss of ·COOH
183[C₁₂H₈F₂]⁺˙Loss of CH₂COOH
167[C₁₂H₈F]⁺Loss of HF from m/z 183 or other pathways
91[C₇H₇]⁺Tropylium ion from the phenylacetic acid moiety

Predicted EI-MS Fragmentation Pathways

G M Molecular Ion (M⁺˙) m/z 248 F1 [M-COOH]⁺ m/z 203 M->F1 - ·COOH F2 [M-CH₂COOH]⁺˙ m/z 183 M->F2 - ·CH₂COOH F3 Tropylium Ion m/z 91 M->F3 Cleavage & Rearrangement

Caption: Predicted major fragmentation pathways for 4-(3,5-Difluorophenyl)phenylacetic acid under Electron Ionization.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of 4-(3,5-Difluorophenyl)phenylacetic acid. The proposed LC-MS/MS method using negative ion ESI offers high sensitivity and specificity, making it suitable for quantitative applications. The predicted fragmentation primarily involves the loss of carbon dioxide. For structural confirmation, GC-MS with EI provides a detailed fragmentation pattern, with key fragments arising from the loss of the carboxylic acid moiety and cleavages of the biphenyl system. The experimental protocols and predicted fragmentation data presented here serve as a robust starting point for researchers and analysts working with this and structurally related compounds. It is important to note that these are predicted pathways, and empirical data should be generated to confirm these hypotheses.

References

  • Ehling, S., & Cole, S. (2011). Analysis of Organic Acids in Fruit Juices by LC-MS: An Enhanced Tool for Authenticity Testing. Journal of Agricultural and Food Chemistry, 59(6), 2229–2236.
  • Gonzalez, M., & Gonzalez, V. (2013). Organic Acids in Food Analysis by HPLC. In L. M. L. Nollet & F. Toldra (Eds.), Food Analysis by HPLC (3rd ed., pp. 443). CRC Press.
  • Maurer, H. H., Meyer, M., Pfleger, K., & Weber, A. A. (n.d.). GC-MS Spectrum. SpectraBase. Retrieved from [Link]

  • Monnin, C., et al. (2017). Comparison of the influence of AA and AmOH: Improving negative ESI-LC-MS lipidomic analysis of human plasma using acetic acid as a mobile phase additive.
  • PubChem. (n.d.). 4-Biphenylylacetic acid ethyl ester. Retrieved from [Link]

  • Walter, T. H., et al. (2020). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles.
  • Wu, W., et al. (2004). Favorable effects of weak acids on negative-ion electrospray ionization mass spectrometry. Analytical Chemistry, 76(4), 839–847.

Sources

Technical Guide: Solubility Profiling and Thermodynamic Characterization of 4-(3,5-Difluorophenyl)phenylacetic Acid

[1]

Executive Summary & Compound Architecture

4-(3,5-Difluorophenyl)phenylacetic acid represents a class of fluorinated biphenyls where solubility is governed by the competition between the high lattice energy of the biphenyl core and the solvation potential of the carboxylic acid moiety.[1]

  • Compound Class: Fluorinated Biphenylacetic Acid[1]

  • Primary Application: Pharmaceutical Intermediate (NSAID scaffolds), Liquid Crystal synthesis.

  • Solubility Challenges: The biphenyl core confers significant hydrophobicity (high LogP) and crystal stability, often necessitating polar aprotic or chlorinated solvents for high-concentration processing.[1]

Physicochemical Baseline (Predictive & Analogous)

Note: Values below are derived from the structural analog 4-Biphenylacetic acid (Felbinac) and corrected for 3,5-difluoro substitution effects.[1]

PropertyEstimated ValueMechanistic Driver
Melting Point (Tm) 155°C – 165°CBiphenyl stacking interactions; Fluorine atoms may increase density/packing efficiency.[1]
LogP (Octanol/Water) ~3.8 – 4.2High lipophilicity due to the fluorinated aromatic ring.[1]
pKa ~4.3Typical for phenylacetic acid derivatives; dictates pH-dependent solubility in aqueous media.[1][2]
Crystal Habit Plates/NeedlesTendency to form solvates in alcohols.[1][3]

Theoretical Solubility Profile

The solubility of this compound follows the "Like Dissolves Like" principle, modified by specific solute-solvent interactions (hydrogen bonding).[1]

Solvent Class Predictions
  • Polar Aprotic (DMSO, DMF, NMP): Excellent Solubility (>150 mg/mL). [1]

    • Mechanism:[1][3] Disruption of the carboxylic acid dimers; strong dipole-dipole interaction with the fluorinated rings.[1][2]

  • Short-Chain Alcohols (Methanol, Ethanol, IPA): Good Solubility (Temperature Dependent). [1]

    • Mechanism:[1][3] Hydrogen bonding with the carboxyl group.[1] Solubility increases exponentially with temperature (

      
      ).[1]
      
  • Chlorinated Solvents (Chloroform, DCM): Moderate to High.

    • Mechanism:[1][3] Favorable dispersion forces with the aromatic biphenyl core.[1]

  • Esters & Ketones (Ethyl Acetate, Acetone): Moderate.

    • Mechanism:[1][3] Good for crystallization; solubility drops sharply on cooling (high yield potential).[1][2]

  • Non-Polar Alkanes (Hexane, Heptane): Insoluble/Poor.

    • Mechanism:[1][3] Insufficient energy to overcome the crystal lattice enthalpy.[1]

Experimental Protocol: Laser Dynamic Method

To generate a precise solubility curve, do not rely on visual inspection. Use the Laser Dynamic Method (synthetic method) which detects the exact moment of dissolution via laser transmittance.[1]

Equipment Setup
  • Vessel: Double-jacketed glass vessel (50 mL) with magnetic stirring.

  • Temperature Control: Programmable thermostat (Accuracy ±0.01 K).

  • Detection: He-Ne Laser (or high-intensity diode) + Light intensity meter.[1]

Step-by-Step Workflow

SolubilityProtocolStartWeigh Solute (m1)& Solvent (m2)MixEquilibrate at T_start(Solid Suspension)Start->MixHeatRamp Temp (0.2 K/min)Constant StirringMix->HeatLaserMonitor LaserTransmittanceHeat->LaserLaser->HeatTurbid (<100%)DissolveTransmittance Max(Clear Solution)Laser->DissolveClear (100%)RecordRecord T_eqCalculate Mole Fraction (x)Dissolve->Record

Figure 1: Laser Dynamic Method workflow for determining solid-liquid equilibrium temperatures.

Validation Criteria (Self-Validating System)
  • Hysteresis Check: Perform the dissolution (heating) and recrystallization (cooling) cycle.[1] The difference in temperature (

    
    ) should be 
    
    
    for a metastable zone width (MSZW) analysis, but for thermodynamic solubility, rely on the dissolution point.[1]
  • Repetitive Consistency: Three runs must yield

    
     within 
    
    
    .

Thermodynamic Modeling

Once experimental data (


Modified Apelblat Equation1
The Modified Apelblat Equation
1
  • 
    : Mole fraction solubility.[1]
    
  • 
    : Absolute temperature (Kelvin).[1][4]
    
  • 
    : Empirical model parameters.
    

Interpretation of Parameters:

  • A & B: Reflect the enthalpy of solution and non-ideal mixing behavior.

  • C: Accounts for the temperature dependence of the enthalpy of fusion.

  • Validation: The Relative Average Deviation (RAD) between calculated and experimental values must be

    
    .[1]
    

Solvent Selection for Process Development

Based on the biphenylacetic acid scaffold properties, use the following matrix to select solvents for specific unit operations.

SolventSolubility (

)
SuitabilityApplication
Methanol HighReaction Esterification, Purification.[1]
Isopropanol ModerateCrystallization Anti-solvent or Cooling crystallization (High yield).[1]
Toluene Moderate-LowReaction Non-polar coupling reactions; Azeotropic drying.[1][2]
Ethyl Acetate ModerateExtraction Work-up phase; good selectivity against impurities.[1][2]
Water NegligibleAnti-solvent Precipitator for final product isolation.[1]
Solvent Decision Tree (Hansen Space Logic)[1]

SolventSelectionRootSelect Solvent for4-(3,5-Difluorophenyl)phenylacetic AcidProcessProcess Goal?Root->ProcessRxnReaction MediumProcess->RxnCrystCrystallizationProcess->CrystHiSolHigh Solubility Required(DMSO, DMF, MeOH)Rxn->HiSolYieldTemp-Dependent Solubility(IPA, Toluene, EtOAc)Cryst->YieldCheckCheck Impurity ProfileYield->Check

Figure 2: Decision logic for solvent selection based on unit operation requirements.

References

  • Compound Identification

    • 4-(3,5-Difluorophenyl)phenylacetic acid.[1][5] CAS No. 886363-26-4.[1][5] Available from and .[1]

  • Analogous Solubility Data (4-Biphenylacetic Acid)

    • Sigma-Aldrich.[1][6] Product Specification: 4-Biphenylacetic acid (Felbinac).[1] Link.

  • Methodological Reference

    • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189.[1]

  • Thermodynamic Modeling

    • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][3] Link.

Technical Guide: Biological Activity & Synthetic Optimization of Fluorinated Biphenylacetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the medicinal chemistry landscape of fluorinated biphenylacetic acids (BPAAs), a subclass of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to Felbinac and Fenbufen. While the parent biphenylacetic acid scaffold exhibits potent analgesic and anti-inflammatory properties via cyclooxygenase (COX) inhibition, it suffers from rapid metabolic oxidation and limited lipophilicity.

The strategic incorporation of fluorine—often termed "bioisosteric doping"—drastically alters the physicochemical profile. This guide details the synthetic pathways (specifically Suzuki-Miyaura coupling), structural-activity relationships (SAR), and validation protocols required to develop fluorinated BPAAs with enhanced metabolic stability and target affinity.

Molecular Rationale: The Fluorine Advantage

As a Senior Application Scientist, one must look beyond simple potency. The decision to fluorinate a biphenyl scaffold is driven by three critical physicochemical alterations:

  • Metabolic Blockade: The C–H bond energy is ~98 kcal/mol, whereas the C–F bond is ~116 kcal/mol. Substitution at the para-position of the distal phenyl ring (a common site for P450-mediated hydroxylation) effectively blocks metabolic degradation, extending the plasma half-life (

    
    ).
    
  • Conformational Locking (Atropisomerism): Fluorine substitution at the ortho-position of the biphenyl linkage induces a steric clash that restricts free rotation around the phenyl-phenyl bond. This forces the molecule into a non-planar (twisted) conformation, which often matches the hydrophobic pocket of the COX enzyme active site more effectively than the planar unsubstituted analog.

  • Lipophilicity Modulation: Fluorine acts as a "polar hydrophobe." It increases lipophilicity (

    
    ) facilitates membrane permeability, yet its high electronegativity alters the 
    
    
    
    of the acetic acid tail, potentially reducing gastric irritation (a common NSAID side effect) by minimizing ion-trapping in mucosal cells.

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the fluorinated biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] Unlike traditional Ullmann coupling, this protocol tolerates the carboxylic acid moiety (or its ester precursor) and allows for precise regiospecific placement of fluorine atoms.

Diagram 1: Synthetic Workflow (Suzuki-Miyaura)

The following diagram illustrates the catalytic cycle and workflow for synthesizing 2-fluoro-4-biphenylacetic acid derivatives.

SuzukiCoupling Start Start: Aryl Halide (4-Bromophenylacetic acid ester) Catalyst Catalyst System: Pd(OAc)2 + Phosphine Ligand Base: K2CO3 Start->Catalyst Boronic Reactant: Fluorinated Phenylboronic Acid Boronic->Catalyst Cycle Cat. Cycle: 1. Oxidative Addition 2. Transmetallation 3. Reductive Elimination Catalyst->Cycle 80°C, Toluene/H2O Product Crude Product: Fluorinated Biphenyl Ester Cycle->Product Hydrolysis Hydrolysis: LiOH / THF:H2O Product->Hydrolysis Final Final Active API: Fluorinated Biphenylacetic Acid Hydrolysis->Final

Caption: Optimized Suzuki-Miyaura coupling workflow for fluorinated biphenylacetic acid synthesis.

Detailed Protocol: Heterogeneous Catalysis (G-COOH-Pd-10)

Recent advances utilize supported nanoparticles for greener synthesis. The following protocol uses Pd nanoparticles on COOH-modified graphene (G-COOH-Pd-10), offering high Turnover Frequency (TOF) and recyclability.[1]

  • Reagent Prep: In a Schlenk tube, dissolve 1-bromo-4-fluorobenzene (or corresponding bromophenylacetic acid ester) (1.5 mmol) in degassed DMF:H2O (95:5).

  • Catalyst Addition: Add 4-fluorophenylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and G-COOH-Pd-10 catalyst (0.1 mol% Pd loading).

  • Inert Atmosphere: Perform three vacuum/Nitrogen cycles to remove oxygen (critical to prevent homocoupling).

  • Reaction: Heat to 110°C for 3–8 hours. Monitor via TLC or HPLC.[2]

  • Workup: Filter catalyst (can be recycled). Evaporate solvent.[1]

  • Hydrolysis (if ester used): Dissolve residue in THF/Water (1:1), add LiOH (3 equiv), stir at RT for 2 hours. Acidify with 1M HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water to obtain the final fluorinated BPAA.

Structural Activity Relationship (SAR)

The biological efficacy depends heavily on the position of the fluorine atom.

Substitution PatternEffect on ConformationMetabolic StabilityCOX-2 Selectivity (Predicted)
Unsubstituted Planar (free rotation)Low (rapid oxidation)Low (Non-selective)
4'-Fluoro (Para) PlanarHigh (Blocks P450)Moderate
2-Fluoro (Ortho) Twisted (Locked) ModerateHigh (Fits hydrophobic pocket)
2,4'-Difluoro TwistedHighHigh (Synergistic effect)
2,6-Difluoro Highly Twisted (Rigid)ModerateVariable (May hinder binding)

Senior Scientist Note: The 2-fluoro derivative (ortho) is often the "sweet spot." It locks the biphenyl rings at a ~45-60° angle, mimicking the arachidonic acid transition state required for COX inhibition.

Biological Evaluation Protocols

To validate the synthesized compounds, a dual-tier assay system is required: In Vitro for mechanism and In Vivo for efficacy.

A. In Vitro: Differential COX-1/COX-2 Inhibition Assay

We utilize a Fluorometric Inhibitor Screening Assay to determine IC50 values. This method detects the peroxidase activity of COX enzymes by monitoring the oxidation of a probe (e.g., Resorufin).

Protocol:

  • Enzyme Prep: Thaw recombinant human COX-1 and COX-2 (Sigma/Cayman) on ice.

  • Inhibitor Incubation:

    • Plate 10 μL of test compound (fluorinated BPAA) at varying concentrations (0.01 μM – 100 μM) in DMSO.

    • Add 150 μL of Reaction Buffer (Tris-HCl, pH 8.0) containing COX-1 or COX-2.[3]

    • Control 1: Vehicle (DMSO only) = 100% Activity.

    • Control 2: SC560 (COX-1 selective) and Celecoxib (COX-2 selective).

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 10 μL of Arachidonic Acid (100 μM final) and fluorometric probe (10-Acetyl-3,7-dihydroxyphenoxazine).

  • Measurement: Read fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

  • Analysis: Calculate slope of the linear phase. Determine IC50 using non-linear regression (GraphPad Prism).

Diagram 2: Mechanism of Action (Arachidonic Cascade)

This diagram maps the intervention point of fluorinated BPAAs within the inflammatory cascade.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Enzyme: Phospholipase A2 COX1 COX-1 (Constitutive) GI Protection/Platelets AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 BPAA INHIBITOR: Fluorinated BPAA BPAA->COX1 Weak Inhibition BPAA->COX2 Potent Inhibition Prostaglandins Prostaglandins (PGE2) Pain & Inflammation PGG2->Prostaglandins Thromboxane Thromboxane A2 Platelet Aggregation PGG2->Thromboxane

Caption: Mechanism of Action showing selective COX-2 inhibition by Fluorinated BPAAs.

B. In Vivo: Carrageenan-Induced Paw Edema

This model measures acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150–200g), fasted overnight.

  • Administration: Administer test compound (10, 30, 100 mg/kg, p.o.) or vehicle (0.5% CMC) 1 hour prior to challenge. Reference drug: Indomethacin (10 mg/kg).

  • Challenge: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is control edema and
    
    
    is treated edema.

References

  • Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura

    • Source: Menéndez-Rodríguez, L., et al. (2018).
  • COX Inhibition Assay & Mechanism

    • Source: Sigma-Aldrich Technical Bulletin. "COX Activity Assay Kit (Fluorometric) Protocol."
  • Metabolic Stability of Fluorinated Drugs

    • Source: Johnson, B. M., et al. (2020). "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry.
  • Structure-Activity Relationship of NSAIDs

    • Source: GPnotebook. "COX1 and COX2: Isoforms and Inhibition Strategies."[3][4]

Sources

The Biphenylacetic Acid Scaffold: From Prodrug Design to Transdermal Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of biphenylacetic acid derivatives represents a pivotal chapter in the evolution of non-steroidal anti-inflammatory drugs (NSAIDs). Moving beyond the simple phenylacetic acid scaffold (e.g., ibufenac, diclofenac), medicinal chemists in the 1970s introduced the biphenyl moiety to enhance lipophilicity and alter metabolic profiles. This guide analyzes the technical progression from Fenbufen , an oral prodrug designed to minimize gastric toxicity, to Felbinac (4-biphenylacetic acid), its active metabolite now dominant in transdermal pain management.

Part 1: The Pharmacophore & Historical Context

The Arylacetic Acid Evolution

Early NSAID development focused on salicylates and simple phenylacetic acids. However, direct gastric irritation was a limiting factor. The introduction of a second aromatic ring (the biphenyl system) served two critical physicochemical functions:

  • Lipophilicity Enhancement: The biphenyl group significantly increases the partition coefficient (LogP), facilitating membrane permeation—a trait that would later prove crucial for topical formulations.

  • Metabolic Stability: The steric bulk of the biphenyl system alters the rate of hepatic clearance compared to single-ring analogs.

The Prodrug Strategy: Fenbufen

Discovered by Lederle Laboratories (now part of Pfizer) in the 1970s, Fenbufen (


-oxo-[1,1'-biphenyl]-4-butanoic acid) was engineered as a prodrug.
  • The Logic: Fenbufen itself possesses negligible affinity for Cyclooxygenase (COX) enzymes in vitro.[1]

  • The Activation: Upon oral administration, it undergoes oxidative metabolism to yield the active metabolite, 4-biphenylacetic acid (BPAA) , also known as Felbinac.

  • The Benefit: By remaining inactive in the stomach, Fenbufen bypassed the direct "ion-trapping" mechanism of gastric mucosal injury common to acidic NSAIDs.

Part 2: Metabolic Activation Pathway

The pharmacological efficacy of Fenbufen relies entirely on its biotransformation. The pathway involves


-oxidation-like cleavage of the butyric acid side chain.
Diagram 1: Metabolic Activation of Fenbufen

FenbufenMetabolism Fenbufen Fenbufen (Prodrug) Inter Intermediate (3-hydroxy metabolite) Fenbufen->Inter Hepatic Oxidation (CYP450) Felbinac Felbinac (Active Metabolite) Inter->Felbinac Beta-Oxidation COX COX-1 / COX-2 Inhibition Felbinac->COX  Direct Binding  (Arg120 Interaction)

Caption: In vivo bioactivation of Fenbufen to Felbinac. The prodrug bypasses gastric COX inhibition before hepatic conversion.

Part 3: Chemical Synthesis (The Willgerodt-Kindler Protocol)

The synthesis of 4-biphenylacetic acid (Felbinac) is classically achieved via the Willgerodt-Kindler reaction . This method is preferred for converting aryl alkyl ketones (acetophenones) into arylacetic acids while preserving the aromatic scaffold.

Experimental Protocol: Synthesis of 4-Biphenylacetic Acid

Objective: Conversion of 4-acetylbiphenyl to 4-biphenylacetic acid.

Reagents:
  • 4-Acetylbiphenyl (Substrate)

  • Morpholine (Amine component)

  • Elemental Sulfur (Oxidant)

  • Sulfuric Acid (

    
    , 50% aq) or NaOH for hydrolysis.
    
Step-by-Step Methodology:
  • Formation of Thioacetomorpholide:

    • Combine 4-acetylbiphenyl (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq) in a round-bottom flask.

    • Reflux the mixture at 130°C for 8–12 hours. The reaction evolves

      
       (perform in a fume hood).
      
    • Mechanism:[1][2][3][4][5][6] The carbonyl group migrates to the terminal carbon via a sulfur-heterocycle intermediate.

    • Isolation: Pour the hot reaction mixture into hot ethanol to crystallize the intermediate 4-biphenylthioacetomorpholide . Filter and wash with cold ethanol.

  • Hydrolysis to Carboxylic Acid:

    • Suspend the thioacetomorpholide intermediate in 10% NaOH solution (alkaline hydrolysis is often preferred to avoid sulfonating the biphenyl ring).

    • Reflux for 8–10 hours until the solid dissolves and ammonia/morpholine vapors cease.

    • Cool the solution and filter to remove unreacted solids.[7]

  • Acidification and Purification:

    • Acidify the filtrate with concentrated HCl to pH 2.0. The crude 4-biphenylacetic acid will precipitate as a white solid.

    • Recrystallization: Purify using aqueous ethanol or toluene.

    • Validation: Check Melting Point (164–165°C) and NMR (Singlet at

      
       3.7 ppm for 
      
      
      
      ).
Diagram 2: Willgerodt-Kindler Synthesis Workflow

SynthesisWorkflow Step1 Reagents: 4-Acetylbiphenyl + Sulfur + Morpholine Reaction Reflux (130°C, 8h) Willgerodt-Kindler Rearrangement Step1->Reaction Inter Intermediate: Thioacetomorpholide Reaction->Inter Hydrolysis Hydrolysis (NaOH or H2SO4) Inter->Hydrolysis Product Final Product: 4-Biphenylacetic Acid (Felbinac) Hydrolysis->Product

Caption: Synthetic route converting 4-acetylbiphenyl to Felbinac via the morpholine-sulfur rearrangement.

Part 4: Structure-Activity Relationship (SAR) & Pharmacology

Molecular Mechanism

Felbinac functions as a non-selective COX inhibitor.[8]

  • Anchoring: The carboxylate anion binds ionically to Arg120 at the entrance of the COX channel.

  • Hydrophobic Channel: The biphenyl moiety extends into the hydrophobic channel of the enzyme. The lack of a methyl group on the alpha-carbon (unlike ibuprofen/naproxen) allows for conformational flexibility but slightly reduces chiral selectivity (as the molecule is achiral).

Comparative Data: Biphenyl vs. Monophenyl NSAIDs

The addition of the second phenyl ring drastically alters the physicochemical profile, making Felbinac ideal for transdermal delivery (gels/patches) rather than oral use (where GI irritation of the active acid is a risk).

PropertyIbuprofen (Monophenyl)Felbinac (Biphenyl)Implication for Felbinac
Structure Isobutyl-phenyl-propionic acidBiphenyl-acetic acidIncreased planar surface area
LogP (Lipophilicity) ~3.5~4.6Superior skin penetration; depot formation in dermis
Water Solubility LowVery LowRequires organic cosolvents (e.g., ethanol) in gels
Primary Route OralTransdermalAvoids systemic gastric exposure
Half-life 2 hours10–17 hours (Fenbufen)Longer duration of action
Toxicology Note: Phototoxicity

A specific SAR-related adverse event for biphenyl derivatives is cutaneous phototoxicity .

  • Mechanism: The biphenyl ketone moiety (present in Fenbufen) can absorb UV radiation, generating singlet oxygen and free radicals.

  • Outcome: This led to higher rates of skin rashes in Fenbufen users, accelerating the shift toward using the active metabolite (Felbinac) directly in topical forms, which poses lower systemic phototoxic risk.

References

  • Sloboda, A. E., & Osterberg, A. C. (1976). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents.[9] Inflammation, 1(4), 415–438.[9] Link

  • Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466–476. Link

  • PubChem. (n.d.). Fenbufen (CID 3335).[10] National Library of Medicine. Link

  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59–63. Link

  • DrugBank. (n.d.).[10] Felbinac: Pharmacology and interactions.[8] Link

Sources

Methodological & Application

Application Note: Synthesis of 4-(3,5-Difluorophenyl)phenylacetic Acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid, a key intermediate in pharmaceutical research. The protocol herein details a robust and efficient Suzuki-Miyaura cross-coupling reaction. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and a detailed, validated experimental protocol.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

Biaryl structures are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of fluorine atoms into these scaffolds can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4-(3,5-Difluorophenyl)phenylacetic acid serves as a critical building block for various pharmacologically active compounds, making its efficient synthesis a topic of considerable interest.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3][4] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally less toxic and environmentally benign organoboron reagents.[5][6] This application note will detail the synthesis of the target compound by coupling 4-bromophenylacetic acid with 3,5-difluorophenylboronic acid, a strategy that leverages the efficiency and reliability of palladium-catalyzed cross-coupling.[7]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, 3,5-difluorophenylboronic acid) and an organohalide (4-bromophenylacetic acid).[8] The catalytic cycle, which is central to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[8]

  • Transmetalation: In the presence of a base, the organoborane is activated, facilitating the transfer of the organic group (3,5-difluorophenyl) from the boron atom to the palladium(II) center.[11][12] The base is crucial for the activation of the boron compound.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Experimental Protocol

This protocol has been optimized for the synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromophenylacetic acid≥98%Commercially Available
3,5-Difluorophenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common palladium precursor.[7]
SPhos≥98%Commercially AvailableA bulky phosphine ligand that enhances catalytic activity.
Potassium phosphate (K₃PO₄)Anhydrous, ≥98%Commercially AvailableA commonly used base in Suzuki couplings.[8]
TolueneAnhydrousCommercially AvailableA suitable solvent for this reaction.[8]
Deionized Water
Ethyl acetateACS GradeCommercially AvailableFor extraction.
HexanesACS GradeCommercially AvailableFor recrystallization.
1 M Hydrochloric acid (HCl)For acidification.
Anhydrous magnesium sulfate (MgSO₄)For drying.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (1.0 eq), 3,5-difluorophenylboronic acid (1.2 eq), potassium phosphate (3.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

    • The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The choice of a strong base like potassium phosphate is critical for the transmetalation step.[8]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere. This is crucial as the palladium(0) catalyst can be sensitive to oxygen.

  • Solvent Addition and Degassing:

    • Add degassed toluene and deionized water in a 4:1 ratio to the flask via a syringe. The biphasic solvent system is common in Suzuki reactions, with water often aiding in the dissolution of the base.[10]

    • To degas the solvents, bubble argon or nitrogen through them for at least 30 minutes prior to use.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is typically required to drive the reaction to completion.[8]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, which will precipitate the carboxylic acid product.

    • Extract the acidified aqueous layer with ethyl acetate (3x).[13]

    • Combine all organic extracts.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

    • The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to yield the pure 4-(3,5-Difluorophenyl)phenylacetic acid.[4][14]

Data Summary

ParameterValue
Limiting Reagent4-Bromophenylacetic acid
Molar Ratio (Aryl Halide:Boronic Acid:Base)1 : 1.2 : 3
Catalyst Loading (Pd(OAc)₂)2 mol%
Ligand Loading (SPhos)4 mol%
Solvent SystemToluene:Water (4:1)
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield85-95%

Visualization of the Synthetic Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: 4-Bromophenylacetic acid 3,5-Difluorophenylboronic acid K₃PO₄, Pd(OAc)₂, SPhos Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvents Add Degassed Toluene/Water Inert->Solvents Heat Heat to 80-90°C with Stirring Solvents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Dry, Concentrate & Purify (Recrystallization/Chromatography) Extract->Purify Product Pure 4-(3,5-Difluorophenyl)phenylacetic acid Purify->Product

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to 4-(3,5-Difluorophenyl)phenylacetic acid. The protocol detailed in this application note is robust and scalable, making it suitable for both academic research and industrial applications. The careful selection of catalyst, ligand, base, and solvent system is paramount to achieving optimal results. This method highlights the power of palladium-catalyzed cross-coupling reactions in the synthesis of complex organic molecules for drug discovery and development.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available at: [Link]

  • ResearchGate. Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. The Suzuki biaryl coupling reaction a, The general catalytic coupling... Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. Suzuki–Miyaura Coupling Reaction Product Isolation. Available at: [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

  • ResearchGate. Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water. Available at: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • Reddit. Suzuki purification problem. Available at: [Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available at: [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available at: [Link]

Sources

Application Note: Scalable Synthesis of Biphenylacetic Acids via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Biphenylacetic acids (e.g., Felbinac , Fenbufen intermediates, and Flurbiprofen analogs) are critical non-steroidal anti-inflammatory drug (NSAID) scaffolds. Traditional syntheses often rely on harsh Friedel-Crafts alkylations or multi-step homologations. The Suzuki-Miyaura cross-coupling offers a superior alternative: high chemoselectivity, mild conditions, and convergent assembly.

However, the presence of a free carboxylic acid presents a unique challenge: it can poison palladium catalysts or undergo competitive protodecarboxylation if conditions are not rigorously controlled. This guide details a self-validating protocol designed to overcome these hurdles, focusing on two methodologies: a "Green" aqueous ligand-free system for scalability and a high-performance homogeneous system for complex substrates.

Mechanistic Logic & Catalyst Selection

To design a robust protocol, we must address the specific behavior of the carboxylic acid moiety during the catalytic cycle.

The "Salt-Effect" Strategy

Attempting to couple the free acid directly in non-polar solvents often fails due to catalyst inhibition. The solution is the In-Situ Carboxylate Generation :

  • Deprotonation: The first equivalent of base converts the carboxylic acid (

    
    ) to the carboxylate salt (
    
    
    
    ).
  • Solubility: This salt is highly soluble in water/organic mixtures, preventing catalyst encapsulation.

  • Electronic Activation: The carboxylate is electron-donating, potentially facilitating the oxidative addition of the aryl halide.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for biphenylacetic acid synthesis, highlighting the dual role of the base.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X inserts) Pd0->OxAdd + Substrate Complex1 Pd(II) Intermediate [Ar-Pd-X] OxAdd->Complex1 TransMet Transmetallation (Boronate exchange) Complex1->TransMet + Activated Boronate BaseStep Base Activation (OH- / CO3--) BaseStep->TransMet Ar'-B(OH)3- Complex2 Diaryl Pd(II) Complex [Ar-Pd-Ar'] TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product Biphenylacetic Acid Salt (R-Ph-Ph-COO-) RedElim->Product Substrate Halophenylacetic Acid (R-Ph-X-COOH) Substrate->OxAdd Boron Arylboronic Acid (Ar'-B(OH)2) Boron->BaseStep Base (2.5 eq)

Figure 1: Catalytic cycle emphasizing the necessity of excess base for boronate activation and carboxylic acid neutralization.

Critical Parameter Optimization

The following table summarizes the decision matrix for selecting reaction conditions based on substrate type.

ParameterMethod A: Aqueous/Heterogeneous (Green)Method B: Organic/Homogeneous (Complex)
Primary Use Case Simple substrates (e.g., Felbinac), Scale-up (>10g)Sterically hindered or hydrophobic substrates
Catalyst Pd/C (10% wt) or Pd(OAc)₂ (ligand-free)Pd(PPh₃)₄ or Pd(dppf)Cl₂
Solvent System Water or H₂O : Acetone (3:1)Toluene : Ethanol : Water (4:2:1)
Base Na₂CO₃ or NaOH (Inorganic, cheap)K₃PO₄ or Cs₂CO₃ (Solubility in organic phase)
Temperature Reflux (100°C) or 80°C80–90°C
Workup Filtration (catalyst recovery) + AcidificationPhase separation + Column Chromatography
Key Advantage No organic solvent waste; Catalyst recyclingHigh functional group tolerance

Detailed Experimental Protocols

Method A: Ligand-Free Aqueous Synthesis (The "Felbinac" Protocol)

Recommended for: 4-bromophenylacetic acid + Phenylboronic acid.

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv, 10 mmol, 2.15 g)

  • Phenylboronic acid (1.2 equiv, 12 mmol, 1.46 g)

  • Na₂CO₃ (2.5 equiv, 25 mmol, 2.65 g) — Crucial: Must be >2 equiv.

  • Pd/C (10% wt, 0.5 mol% Pd) — Or Pd(OAc)₂ (1 mol%) if homogeneous preferred.

  • Water (degassed): 20 mL

Step-by-Step Workflow:

  • Preparation of the "Active Salt" Solution:

    • In a 50 mL round-bottom flask, dissolve Na₂CO₃ in 20 mL of distilled water.

    • Add 4-bromophenylacetic acid. Stir until the solution is clear (formation of sodium 4-bromophenylacetate).

    • Checkpoint: If the solution remains cloudy, add small aliquots of 1M NaOH until clear. The reaction must start homogeneous.

  • Catalyst & Boron Addition:

    • Add phenylboronic acid to the stirring solution.

    • Add the Pd/C catalyst.[1][2][3]

    • Note: No inert atmosphere is strictly required for Pd/C, but purging with Nitrogen/Argon for 5 mins is Good Laboratory Practice (GLP) to prevent homocoupling.

  • Reaction:

    • Heat the mixture to reflux (100°C) for 4–6 hours.

    • Monitoring: Take a 50 µL aliquot, acidify with 1M HCl, extract with ethyl acetate, and check via TLC or HPLC.

  • Workup (The "Precipitation Switch"):

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove the Pd/C catalyst. Wash the pad with 5 mL water. (Save the black solid for Pd recovery).

    • The filtrate is now a clear aqueous solution of the product salt.

    • Slowly add concentrated HCl (approx. 2-3 mL) to the filtrate while stirring until pH < 2.

    • Result: The biphenylacetic acid will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry.

Self-Validation Check:

  • Yield: Expect >85%.

  • Purity: 1H NMR should show no starting bromide. If Pd residue ("Pd black") is visible in the white solid, redissolve in base, filter, and re-acidify.

Method B: Solvent-Controlled Synthesis for Protected/Complex Analogs

Recommended for: Substrates with ester protecting groups or sensitive side chains.

Reagents:

  • Ethyl 4-bromophenylacetate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%) — Robust against steric bulk.

  • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask and backfill with Argon.

  • Loading: Add the aryl bromide, boronic acid, base, and catalyst.

  • Solvent Degassing: Add the Dioxane/Water mixture (pre-sparged with Argon for 15 mins).

  • Reaction: Heat to 90°C for 12 hours.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with Brine.

    • Dry over MgSO₄ and concentrate.

    • Hydrolysis (Optional): If the free acid is desired, treat the crude ester with LiOH in THF/Water (1:1) at RT for 2 hours.

Troubleshooting & Decision Logic

Use this flow to diagnose experimental failures.

Troubleshooting Start Problem Detected Issue1 Low Conversion? Start->Issue1 Issue2 Homocoupling (Ph-Ph)? Start->Issue2 Issue3 Black Precipitate? Start->Issue3 Action1 Check pH > 10 Increase Temp Change to Pd(dppf)Cl2 Issue1->Action1 Action2 Degas Solvents Reduce O2 Exposure Issue2->Action2 Action3 Pd Deactivation. Add Ligand (PPh3) or Switch to Method B Issue3->Action3

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Leadbeater, N. E., & Marco, M. (2003).[4] Transition-Metal-Free Suzuki-Type Coupling Reactions.[4] Angewandte Chemie International Edition, 42(12), 1407–1409. Link

  • Maegawa, T., et al. (2007).[1] Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. Chemistry – A European Journal, 13(20), 5937-5943. Link

  • Kuuloja, N., et al. (2008). Synthesis of Xenbucin using Suzuki reaction catalyzed by Pd/C in water.[5] Arkivoc, (xv), 66-72. Link

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Gram-Scale Synthesis of 4-(3,5-Difluorophenyl)phenylacetic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid, a key building block in pharmaceutical research and development. The synthetic strategy is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, renowned for its reliability and functional group tolerance. The three-step process begins with the protective esterification of commercially available 4-bromophenylacetic acid, followed by the palladium-catalyzed coupling with 3,5-difluorophenylboronic acid, and concludes with saponification to yield the target compound. This guide offers in-depth explanations for procedural choices, comprehensive safety protocols, and a visual workflow to ensure successful replication and adaptation in a laboratory setting.

Introduction and Strategic Rationale

4-(3,5-Difluorophenyl)phenylacetic acid is a biaryl acetic acid derivative. Molecules incorporating the difluorophenyl motif are of significant interest in medicinal chemistry, as the fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties. The synthesis of such biaryl structures is most efficiently achieved through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling was selected as the core transformation for this protocol due to several key advantages:

  • High Reliability: It is one of the most robust methods for forming C(sp²)–C(sp²) bonds.[1]

  • Commercial Availability of Reagents: The required starting materials, 4-bromophenylacetic acid and 3,5-difluorophenylboronic acid, are readily available.

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, preserving the integrity of the functional groups present.

  • Low Toxicity: The boron-containing reagents are generally less toxic and more stable than many other organometallic coupling partners.[2]

The overall synthetic pathway is designed as a three-step sequence to maximize yield and purity on a gram scale. A critical consideration is the presence of the acidic proton in 4-bromophenylacetic acid, which would interfere with the basic conditions required for the Suzuki-Miyaura reaction. Therefore, a protective esterification step is a necessary prerequisite for the successful execution of the coupling.

Overall Reaction Scheme

Where Ph represents a benzene ring.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.RoleSupplier Notes
4-Bromophenylacetic Acid1878-68-8215.05 g/mol Starting Material>98% Purity
3,5-Difluorophenylboronic Acid156545-07-2157.91 g/mol Coupling Partner>97% Purity
Methanol (Anhydrous)67-56-132.04 g/mol Reagent & SolventACS Grade
Sulfuric Acid (Conc.)7664-93-998.08 g/mol Catalyst98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol CatalystStore under inert gas
Sodium Carbonate (Anhydrous)497-19-8105.99 g/mol BaseACS Grade
Toluene108-88-392.14 g/mol SolventACS Grade
Ethanol64-17-546.07 g/mol Solvent200 Proof
Sodium Hydroxide1310-73-240.00 g/mol ReagentACS Grade
Hydrochloric Acid (Conc.)7647-01-036.46 g/mol Reagent~37%
Ethyl Acetate141-78-688.11 g/mol Extraction SolventACS Grade
Brine (Saturated NaCl)7647-14-558.44 g/mol Washing AgentLab Prepared
Magnesium Sulfate (Anhydrous)7487-88-9120.37 g/mol Drying AgentACS Grade
Equipment
  • Round-bottom flasks (500 mL, 1 L)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Separatory funnel (1 L)

  • Büchner funnel and filter flasks

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)

  • Standard laboratory glassware

  • pH paper or pH meter

Detailed Experimental Protocol

Step 1: Esterification of 4-Bromophenylacetic Acid to Methyl 4-Bromophenylacetate

Rationale: This step protects the carboxylic acid as a methyl ester. Fischer esterification is a classic and cost-effective method. Using methanol as both reagent and solvent drives the equilibrium toward the product. Concentrated sulfuric acid serves as the catalyst.

  • To a 500 mL round-bottom flask, add 4-bromophenylacetic acid (21.5 g, 100 mmol).

  • Add 250 mL of anhydrous methanol. Stir the suspension until most of the solid is dispersed.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol to approximately 50 mL using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromophenylacetate as a pale yellow oil or low-melting solid. The product is typically of sufficient purity for the next step. (Expected yield: 21-22 g, 92-96%).

Step 2: Suzuki-Miyaura Coupling

Rationale: This is the key bond-forming step. Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available catalyst for this transformation.[3] A biphasic solvent system (toluene/ethanol/water) is used to dissolve the organic substrates, the palladium complex, and the inorganic base. Sodium carbonate is an effective base for activating the boronic acid for transmetalation.[4] The entire process must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

  • To a 1 L round-bottom flask, add methyl 4-bromophenylacetate (20.6 g, 90 mmol), 3,5-difluorophenylboronic acid (15.8 g, 100 mmol, 1.1 equiv), and sodium carbonate (28.6 g, 270 mmol, 3.0 equiv).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the solvent system: toluene (270 mL), ethanol (90 mL), and deionized water (90 mL).

  • Begin vigorous stirring to create a well-mixed suspension.

  • Add Tetrakis(triphenylphosphine)palladium(0) (1.04 g, 0.9 mmol, 1 mol%).

  • Heat the reaction mixture to 85-90°C and maintain it at this temperature for 8-12 hours, continuing to stir vigorously. Monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Add 200 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine all organic layers and wash with brine (150 mL).

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(3,5-difluorophenyl)phenylacetate.

Step 3: Hydrolysis to 4-(3,5-Difluorophenyl)phenylacetic Acid

Rationale: Saponification with sodium hydroxide is a standard method for cleaving the methyl ester to reveal the final carboxylic acid. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.[6]

  • Transfer the crude ester from the previous step into a 1 L flask.

  • Add methanol (200 mL) and a solution of sodium hydroxide (10.8 g, 270 mmol) in water (100 mL).

  • Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 100 mL) to remove non-polar impurities. Discard the ether layers.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate will form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

  • Dry the product under vacuum at 50°C to a constant weight. (Expected overall yield from methyl 4-bromophenylacetate: 18-20 g, 76-85%).

Process Workflow and Visualization

The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.

G cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_step2 Step 2: Suzuki-Miyaura Coupling cluster_step3 Step 3: Hydrolysis & Purification cluster_end Final Product SM1 4-Bromophenylacetic Acid Ester Protection of Carboxylic Acid (MeOH, H2SO4, Reflux) SM1->Ester Reagent SM2 3,5-Difluorophenylboronic Acid Coupling C-C Bond Formation (Pd(PPh3)4, Na2CO3, 85°C) SM2->Coupling Coupling Partner Workup1 Aqueous Workup & Extraction Ester->Workup1 Intermediate1 Methyl 4-Bromophenylacetate Workup1->Intermediate1 Intermediate1->Coupling Substrate Workup2 Aqueous Workup & Extraction Coupling->Workup2 Intermediate2 Methyl 4-(3,5-Difluorophenyl)phenylacetate Workup2->Intermediate2 Hydrolysis Ester Cleavage (NaOH, then HCl) Intermediate2->Hydrolysis Purify Precipitation, Filtration & Drying Hydrolysis->Purify Product 4-(3,5-Difluorophenyl)phenylacetic Acid (>98% Purity) Purify->Product

Caption: Synthetic workflow for 4-(3,5-Difluorophenyl)phenylacetic acid.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] All operations should be performed in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium catalysts, especially when finely divided or recovered after use, can be pyrophoric and may ignite upon exposure to air.[5][8] Handle under an inert atmosphere whenever possible. Keep away from flammable solvents and ignition sources.[9]

  • Reagents: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive. Handle with extreme care. Toluene is a flammable and toxic solvent.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing waste from the palladium catalyst, according to institutional and local environmental regulations.

References

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Palladium. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available at: [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

  • MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • UCLA EH&S. Standard Operating Procedure: Palladium. Available at: [Link]

  • ACS Figshare. Collection - Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • Wikipedia. 4-Bromophenylacetic acid. Available at: [Link]

  • PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]

  • STN Catalyst. What Should We Pay AttentionTo When Using Palladium Carbon Catalyst? Available at: [Link]

  • RSC Publishing. Carboxylic acids as double aryl group donors for biaryl synthesis. Available at: [Link]

  • Organic Syntheses. phenylacetic acid. Available at: [Link]

  • RSC Publishing. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Available at: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

Sources

use of 4-(3,5-Difluorophenyl)phenylacetic acid as a COX-2 inhibitor precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(3,5-Difluorophenyl)phenylacetic Acid as a Scaffold for Selective COX-2 Inhibitor Design

Introduction & Mechanistic Rationale

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of anti-inflammatory drug discovery, aiming to mitigate the gastrointestinal toxicity associated with non-selective NSAIDs. 4-(3,5-Difluorophenyl)phenylacetic acid (CAS: 886363-26-4) represents a "privileged structure" in this domain.[1]

This precursor combines two critical pharmacophoric elements:

  • The Biphenyl Scaffold: The 3,5-difluoro substitution pattern on the distal phenyl ring is designed to occupy the hydrophobic side pocket of the COX-2 active site.[1] The fluorine atoms serve a dual purpose: they enhance lipophilicity (logP) for better membrane permeability and block metabolic oxidation at the para- and meta-positions, significantly extending the compound's half-life (in vivo metabolic stability).[1]

  • The Phenylacetic Acid Moiety: This group mimics the arachidonic acid substrate, forming an essential salt bridge with Arg120 and hydrogen bonds with Tyr355 at the constriction of the COX active site channel.[1]

This Application Note details the protocols for quality control, chemical derivatization, and biological validation of this precursor in the synthesis of novel COX-2 inhibitors (e.g., "Coxib" analogs or dual COX/LOX inhibitors).[1]

Chemical Profile & Quality Control (QC)

Before deploying the precursor in synthesis, purity must be verified to prevent side reactions during metal-catalyzed couplings or amidation.[1]

Compound Properties:

  • IUPAC Name: 2-[4-(3,5-difluorophenyl)phenyl]acetic acid[1]

  • Molecular Formula: C₁₄H₁₀F₂O₂[1]

  • Molecular Weight: 248.23 g/mol [1]

  • Solubility: Soluble in DMSO (>20 mg/mL), Methanol, and DMF.[1] Sparingly soluble in water.[1]

Protocol 1: Purity Verification via HPLC-UV

Objective: Ensure precursor purity >98% prior to library synthesis.[1]

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

Method:

  • Sample Prep: Dissolve 1 mg of precursor in 1 mL of 50:50 Water:ACN. Filter through a 0.22 µm PTFE filter.[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)[1]

    • 2-15 min: 10% → 90% B (Linear ramp)[1]

    • 15-18 min: 90% B (Wash)[1]

    • 18-20 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm (aromatic backbone) and 210 nm (carbonyl).[1]

  • Acceptance Criteria: Single peak at retention time ~12.5 min. Impurities <2% total area.[1]

Synthetic Application: Derivatization Protocols

The carboxylic acid group allows for facile diversification.[1] The most common application is the conversion to N-acyl sulfonamides or heterocyclic amides to tune COX-2 selectivity.[1]

Protocol 2: Synthesis of COX-2 Selective Amides (Library Generation)

Reaction Class: Amide Coupling via HATU Activation.[1] Target: To synthesize a library of N-substituted biphenylacetamides.

Reagents:

  • Precursor: 4-(3,5-Difluorophenyl)phenylacetic acid (1.0 equiv).[1]

  • Amine/Sulfonamide: R-NH₂ (1.2 equiv) (e.g., 4-aminobenzenesulfonamide).[1]

  • Coupling Agent: HATU (1.2 equiv).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure:

  • Activation: In a dry reaction vial, dissolve 0.25 mmol (62 mg) of the precursor in 2 mL anhydrous DMF.

  • Add 0.30 mmol (114 mg) of HATU and 0.75 mmol (130 µL) of DIPEA. Stir at room temperature (RT) for 15 minutes under nitrogen. Note: Solution should turn slightly yellow.[1]

  • Coupling: Add 0.30 mmol of the target amine (e.g., sulfanilamide for Celecoxib-like potency).[1]

  • Incubation: Stir at RT for 4–12 hours. Monitor via TLC (5% MeOH in DCM).[1]

  • Workup:

    • Dilute with 20 mL Ethyl Acetate.[1]

    • Wash 2x with 10 mL 1N HCl (to remove unreacted amine/DIPEA).[1]

    • Wash 2x with 10 mL Sat.[1] NaHCO₃ (to remove unreacted acid precursor).[1]

    • Wash 1x with Brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

Biological Validation: COX Inhibition Assay

Once synthesized, the derivatives must be screened for potency (IC₅₀) and selectivity (COX-1 vs. COX-2 ratio).[1][2]

Protocol 3: Fluorescent COX-2 Inhibition Screen

Mechanism: This assay measures the peroxidase activity of COX enzymes.[1] COX converts Arachidonic Acid (AA) to PGG₂, then reduces PGG₂ to PGH₂.[1] During the reduction, the fluorometric probe (ADHP) is oxidized to highly fluorescent Resorufin.[1]

Materials:

  • Recombinant Human COX-2 and COX-1 enzymes (Sigma/Cayman).[1]

  • Substrate: Arachidonic Acid (100 µM final).[1]

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).[1]

  • Buffer: 100 mM Tris-HCl, pH 8.0.[1]

  • Cofactor: Hematin (1 µM).[1]

Workflow:

  • Enzyme Prep: Dilute COX-1 and COX-2 enzymes in Tris buffer containing Hematin.

  • Inhibitor Incubation:

    • Add 10 µL of synthesized inhibitor (in DMSO) to 150 µL Enzyme solution.[1]

    • Control: DMSO only (100% activity) and DuP-697 (Positive Control).[1]

    • Incubate for 10 minutes at 25°C to allow binding to the hydrophobic pocket.[1]

  • Reaction Initiation: Add 10 µL of Arachidonic Acid/ADHP mixture.

  • Measurement: Immediately read fluorescence (Ex: 530 nm / Em: 590 nm) in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate slope (RFU/min) for the linear portion.[1]

    • 
      [1]
      
    • Plot log[Inhibitor] vs. % Inhibition to determine IC₅₀.[1]

Interpretation:

  • Potent Hit: IC₅₀ < 1.0 µM against COX-2.[1][2][3]

  • Selective Hit: Selectivity Index (SI) = IC₅₀(COX-1) / IC₅₀(COX-2) > 50.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the SAR (Structure-Activity Relationship) logic and the experimental workflow for utilizing this precursor.

COX2_Workflow Precursor 4-(3,5-Difluorophenyl) phenylacetic acid (Scaffold) SAR_Logic SAR Logic: 1. Acid binds Arg120 (Anchor) 2. F-Biphenyl fills Hydrophobic Pocket Precursor->SAR_Logic  Properties   Derivatization Chemical Derivatization (Amidation/Esterification) Precursor->Derivatization  Step 1: Synthesis   Screening Biological Screening (COX-1 vs COX-2 Assay) SAR_Logic->Screening  Validates   Library Library of Analogs (e.g., Sulfonamides, Esters) Derivatization->Library Library->Screening  Step 2: Testing   Outcome Lead Candidate Identification (High Potency, High Selectivity) Screening->Outcome  Analysis  

Caption: Workflow for transforming the 4-(3,5-difluorophenyl)phenylacetic acid scaffold into active COX-2 inhibitors.

References

  • Zarghi, A., et al. (2011).[1] "Design and synthesis of new 1,3-benzthiazinan-4-one derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(1), 186-190.[1] Link

  • Blobaum, A. L., & Marnett, L. J. (2007).[1] "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry, 50(7), 1425-1441.[1] Link[1]

  • Kalgutkar, A. S., et al. (2000).[1] "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors."[1] Journal of Medicinal Chemistry, 43(15), 2860-2870.[1] Link[1]

  • CymitQuimica. "Product Data: 4-(3,5-Difluorophenyl)phenylacetic acid (CAS 886363-26-4)."[1][4] Link[1]

Sources

Application Notes and Protocols for the Quantification of 4-(3,5-Difluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(3,5-Difluorophenyl)phenylacetic acid

4-(3,5-Difluorophenyl)phenylacetic acid is a fluorinated analogue of phenylacetic acid, a compound of interest in various fields, including pharmaceutical and metabolic research. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, impacting its metabolic stability, bioavailability, and pharmacological activity. Consequently, the development of robust and reliable analytical methods for the accurate quantification of 4-(3,5-Difluorophenyl)phenylacetic acid in diverse matrices is paramount for researchers, scientists, and drug development professionals.

This comprehensive guide provides detailed application notes and protocols for the quantification of 4-(3,5-Difluorophenyl)phenylacetic acid, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies presented herein are designed to be adaptable to various research needs, from routine analysis in pharmaceutical formulations to trace-level detection in complex biological fluids.

Physicochemical Properties of 4-(3,5-Difluorophenyl)phenylacetic acid

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to light yellow powder or crystals
Melting Point 67-81 °C
Solubility Soluble in methanol

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of 4-(3,5-Difluorophenyl)phenylacetic acid in pharmaceutical formulations and for in-process control. The method's principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV detector.

Rationale for Method Development

The selection of chromatographic conditions is critical for achieving optimal separation and detection.

  • Stationary Phase: A C18 reversed-phase column is chosen due to the non-polar nature of the phenyl ring in the analyte, promoting retention and good peak shape.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an acidic aqueous buffer is employed. The organic solvent controls the retention time, while the acidic buffer (e.g., phosphate buffer or formic acid) is essential to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention on the reversed-phase column.

  • Detection Wavelength: The UV spectrum of phenylacetic acid derivatives typically shows significant absorbance in the range of 210-260 nm. The specific wavelength should be optimized by scanning a standard solution of 4-(3,5-Difluorophenyl)phenylacetic acid to find the absorbance maximum (λmax), ensuring high sensitivity.

Experimental Protocol: HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis.

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-(3,5-Difluorophenyl)phenylacetic acid reference standard and dissolve it in a 10 mL volumetric flask with methanol.
  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

2. Preparation of Sample Solutions (for Pharmaceutical Formulations):

  • Accurately weigh and finely powder a representative sample of the formulation.[1]
  • Transfer an amount of powder equivalent to approximately 10 mg of 4-(3,5-Difluorophenyl)phenylacetic acid into a 100 mL volumetric flask.
  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
  • Allow the solution to cool to room temperature and dilute to the mark with methanol.
  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by λmax scan (typically ~220 nm)

4. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6]
  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
  • Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
  • Precision:
  • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be ≤ 2%.
  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
  • Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method is stability-indicating.[4][6][7][8][9]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the quantification of 4-(3,5-Difluorophenyl)phenylacetic acid in complex biological matrices such as plasma and urine, UPLC-MS/MS is the method of choice due to its high sensitivity, selectivity, and speed. This technique combines the superior separation power of UPLC with the highly specific and sensitive detection capabilities of tandem mass spectrometry.

Rationale for Method Development
  • UPLC: The use of sub-2 µm particle size columns in UPLC allows for faster analysis times and higher resolution compared to conventional HPLC.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes interference from matrix components. Electrospray ionization (ESI) in negative ion mode is typically preferred for acidic compounds like 4-(3,5-Difluorophenyl)phenylacetic acid, as it readily forms the [M-H]⁻ ion.

  • Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10][11][12][13]

Experimental Protocol: UPLC-MS/MS Analysis

Caption: Workflow for UPLC-MS/MS analysis of plasma samples.

1. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 4-(3,5-Difluorophenyl)phenylacetic acid and a suitable internal standard (IS), such as a deuterated analog (e.g., Phenylacetic-d7 acid), in methanol.
  • Calibration Standards: Prepare calibration standards by spiking blank plasma with appropriate volumes of the analyte stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).
  • QC Samples: Prepare QC samples at low, medium, and high concentrations in blank plasma.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
  • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of the mobile phase.

3. UPLC-MS/MS Conditions:

ParameterRecommended Condition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions To be determined by infusion of standard
Analyte (m/z)171.0 -> 127.0 (Proposed)
IS (m/z)142.1 -> 97.1 (for Phenylacetic-d7 acid)
Collision Energy To be optimized for each transition
Cone Voltage To be optimized

4. Bioanalytical Method Validation:

  • The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.
  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and IS.
  • Linearity: Use a weighted linear regression (e.g., 1/x or 1/x²) for the calibration curve.
  • Accuracy and Precision: Analyze QC samples on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (RSD) should not exceed 15% (20% for LLOQ).
  • Recovery: Compare the peak area of the analyte from extracted samples to that of post-extraction spiked samples at three concentration levels.
  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples with that of a neat solution.
  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Data Presentation and Interpretation

Typical HPLC-UV Validation Data
ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) -1 - 100
Accuracy (%) 98.0 - 102.099.2 - 101.5
Precision (RSD %) ≤ 2.0< 1.5
LOD (µg/mL) -~0.1
LOQ (µg/mL) -~0.3
Typical UPLC-MS/MS Bioanalytical Validation Data
ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Range (ng/mL) -1 - 1000
Accuracy (%) 85.0 - 115.092.5 - 108.3
Precision (RSD %) ≤ 15.0< 10.0
Recovery (%) Consistent> 85
Matrix Effect (%) CV ≤ 15.0CV < 12.0

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 4-(3,5-Difluorophenyl)phenylacetic acid in both pharmaceutical and biological matrices. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity and reliability of the generated data. These protocols, when implemented with care and precision, will empower researchers to advance their understanding of this important fluorinated compound.

References

  • PubChem. 3,5-Difluorophenylacetic acid. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Aminu, N., Chan, S-Y. & Toh, S-M. (2018).
  • Biotage. Bioanalytical sample preparation. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM).
  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995.
  • Hefnawy, M. M., Al-Omar, M. A., & Julkhuf, S. (2011). A stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal anti-inflammatory drug in pharmaceutical formulation. Brazilian Journal of Pharmaceutical Sciences, 47(3), 517-525.
  • Chem-Impex International. 3,5-Difluorophenylacetic acid. [Link]

  • Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., ... & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
  • Abdel-Moety, E. M., Al-Ghobashy, M. A., & El-Shorbagi, A. N. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). Development of liquid chromatography–UV method for simultaneous determination of leflunomide and NSAIDs in API and pharmaceutical formulations: its application to in vitro interaction studies. Medicinal Chemistry Research, 20(8), 1254-1262.
  • Waters Corporation. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2023.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Nováková, L. (2013). Advances in Sample Preparation for Biological Fluids. LCGC Europe, 26(5), 270-280.
  • Laryea, M. D., Herebian, D., Meissner, T., & Mayatepek, E. (2010). Simultaneous LC–MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of inherited metabolic disease, 33(S3), 321-328.
  • Kwon, S., Shin, H. J., Park, J., Lee, K. R., Kim, Y. J., & Lee, S. (2011). Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy) phenylacetic acid. Analytical science & technology, 24(2), 78-84.
  • University of Notre Dame. HPLC METHODOLOGY MANUAL. 2018.
  • Singh, R., & Singh, S. (2008). A stability-indicating RP-HPLC assay method for 5-fluorouracil. Indian journal of pharmaceutical sciences, 70(1), 101.
  • American Chemical Society. Sample Preparation for Bioanalytical and Pharmaceutical Analysis. 2016.
  • Gika, H. G., & Theodoridis, G. (2011). Chapter 1 Sample preparation for the analysis of drugs in biological fluids. Sample Preparation in Biological and Medical Fields, 3.
  • FooDB. Showing Compound Phenylacetic acid (FDB010558). [Link]

Sources

Application Note: Precision Synthesis of 4-(3,5-Difluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid , a fluorinated biphenyl intermediate relevant to medicinal chemistry programs targeting inflammatory pathways (e.g., COX inhibition) or metabolic disorders.

While classical methods for phenylacetic acid synthesis involve the hydrolysis of benzyl nitriles or carbonylation of benzyl halides, these routes often suffer from harsh conditions and poor functional group tolerance. To ensure high regioselectivity and purity (>99%), this protocol utilizes a Suzuki-Miyaura cross-coupling strategy. By coupling ethyl 4-bromophenylacetate with 3,5-difluorophenylboronic acid , followed by controlled saponification, we avoid the formation of regioisomers and minimize defluorination side reactions.

Key Advantages of This Protocol
  • Modular: Allows for late-stage introduction of the fluorinated aryl ring.

  • Purification Control: The intermediate ester allows for silica gel chromatography, ensuring the final acid is free of protodeboronated by-products.

  • Mild Conditions: Aqueous-organic biphasic conditions preserve the integrity of the fluorinated moiety.

Retrosynthetic Analysis & Strategy

The target molecule is a biphenylacetic acid. The most strategic disconnection is at the biaryl bond.

  • Disconnection: Aryl-Aryl bond.

  • Coupling Partners:

    • Electrophile: Ethyl 4-bromophenylacetate (Preferred over the free acid to prevent catalyst poisoning and facilitate organic extraction).

    • Nucleophile: 3,5-Difluorophenylboronic acid.

  • Catalytic System: Pd(dppf)Cl₂·CH₂Cl₂ is selected for its resistance to oxidation and high activity with aryl bromides.

Reaction Pathway Diagram

ReactionPathway Start1 Ethyl 4-bromophenylacetate (Electrophile) Catalyst Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 3,5-Difluorophenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Ethyl 4-(3,5-difluorophenyl)phenylacetate (Intermediate Ester) Catalyst->Intermediate Suzuki Coupling Hydrolysis LiOH / THF / H2O Saponification Intermediate->Hydrolysis Product 4-(3,5-Difluorophenyl)phenylacetic acid (Target API) Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic workflow for the preparation of the target biphenyl acid.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 4-(3,5-difluorophenyl)phenylacetate.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Amount (10g Scale)
Ethyl 4-bromophenylacetate243.091.010.0 g
3,5-Difluorophenylboronic acid157.911.27.8 g
Pd(dppf)Cl₂·CH₂Cl₂816.640.031.0 g
Potassium Carbonate (K₂CO₃)138.213.017.0 g
1,4-Dioxane (Sparged)--100 mL
Water (Degassed)--25 mL
Procedure
  • Setup: To a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add Ethyl 4-bromophenylacetate , 3,5-Difluorophenylboronic acid , and K₂CO₃ .

  • Solvent Addition: Add 1,4-Dioxane and Water. Critical: The solvents must be degassed (sparged with nitrogen for 15 mins) prior to addition to prevent Pd oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[6] The starting bromide should be fully consumed.

  • Workup:

    • Cool to room temperature.[7]

    • Filter through a pad of Celite to remove palladium black; wash the pad with Ethyl Acetate (50 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Dilute residue with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude ester via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a colorless oil or low-melting solid.

Step 2: Saponification to Free Acid

Objective: Hydrolysis of the ester to 4-(3,5-Difluorophenyl)phenylacetic acid.

Reagents
ReagentEquiv.Amount
Intermediate Ester (Step 1)1.0~10.0 g (theoretical)
Lithium Hydroxide Monohydrate (LiOH·H₂O)3.04.5 g
THF-60 mL
Water-20 mL
1M HClExcess~100 mL
Procedure
  • Dissolution: Dissolve the purified ester in THF (60 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O in Water (20 mL).

  • Reaction: Stir vigorously at Room Temperature for 3–12 hours. (Heating to 40°C is permissible if reaction is slow, but avoid boiling to prevent decarboxylation).

  • Quench & Isolation:

    • Concentrate the mixture to remove THF (rotary evaporator).

    • Dilute the aqueous residue with water (50 mL).

    • Wash the aqueous phase once with MTBE (30 mL) to remove any unreacted neutral organic impurities. Discard the organic layer.

    • Acidification: Cool the aqueous phase to 0°C. Slowly add 1M HCl with stirring until pH reaches ~1–2. The product will precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold water (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 45°C overnight.

Purification & Quality Control

For pharmaceutical applications, simple precipitation may not yield >99.5% purity. A recrystallization step is recommended.[6]

Recrystallization Protocol[6]
  • Solvent System: Toluene/Heptane or Ethanol/Water.

  • Procedure: Dissolve crude acid in minimum hot Toluene (80°C). Slowly add Heptane until slight turbidity is observed. Cool slowly to room temperature, then to 4°C.

  • Target Purity: >99.5% (HPLC).

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity ¹H-NMR (DMSO-d₆)Confirms biphenyl structure; δ ~12.4 (COOH), ~3.6 (CH₂), aromatic protons match pattern.
Purity HPLC (C18, ACN/H₂O)> 99.0% Area
Fluorine Content ¹⁹F-NMRSingle peak (or characteristic splitting) for 3,5-difluoro pattern.

Process Logic & Troubleshooting (FAQ)

Why use the Ester intermediate instead of coupling the Acid directly?

Direct coupling of 4-bromophenylacetic acid is possible but often results in lower yields due to:

  • Catalyst Poisoning: Carboxylates can coordinate to Pd, reducing catalytic turnover.

  • Purification: The ester intermediate is non-polar, allowing for easy filtration through silica to remove non-polar impurities (like homocoupled biphenyls) before the final hydrolysis. This "Purification Checkpoint" is critical for high-purity applications.

Troubleshooting Low Yields
  • Incomplete Conversion: Often due to oxygen in the solvent. Ensure rigorous degassing (sparging) of Dioxane/Water.

  • Protodeboronation: If the boronic acid decomposes before coupling, increase the catalyst loading slightly or switch to 3,5-difluorophenylboronic acid pinacol ester , which is more stable.

Safety Considerations
  • 3,5-Difluorophenylboronic acid: Irritant. Handle in a fume hood.

  • Palladium Residues: All waste streams containing heavy metals must be segregated.

References

  • Suzuki-Miyaura Reaction Fundamentals: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Phenylacetic Acid Synthesis (General): "Phenylacetic Acid." Organic Syntheses, Coll.[2] Vol. 1, p.436 (1941). Link (Context for classical hydrolysis methods).

  • Catalyst Selection: "Catalysts for Suzuki-Miyaura Coupling." Sigma-Aldrich/Merck Application Guide. (General reference for Pd(dppf)Cl2 usage in biphenyl synthesis).
  • Target Compound Data: "4-(3,5-Difluorophenyl)phenylacetic acid." PubChem Compound Summary, CID 11319692. Link

Sources

applications of fluorinated building blocks in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Fluorinated Building Blocks in Pharmaceutical Synthesis

Abstract

This guide addresses the strategic application of fluorinated building blocks in modern drug discovery.[1][2][3][4][5][6] It moves beyond basic substitution to explore the causality of fluorine's impact on metabolic stability, lipophilicity, and binding affinity. We provide validated protocols for two critical transformations: nucleophilic deoxyfluorination and late-stage photoredox trifluoromethylation. These workflows are designed to maximize yield and reproducibility while mitigating the safety risks associated with fluorination chemistry.

Strategic Rationale: The "Fluorine Effect" in Medicinal Chemistry

Fluorine is not merely a halogen; it is a steric and electronic modulator.[7][8] Its atomic radius (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å), allowing it to mimic either depending on the context, while its extreme electronegativity (3.98 Pauling) dramatically alters the pKa and lipophilicity of neighboring groups.

Bioisosterism and Physicochemical Tuning
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Strategic substitution at metabolic "hotspots" (e.g., para-positions of phenyl rings) blocks Cytochrome P450 oxidation, extending half-life (

    
    ).[8]
    
  • pKa Modulation: Fluorine incorporation reduces the pKa of neighboring basic centers (e.g., amines), often improving oral bioavailability by reducing lysosomal trapping or improving membrane permeability.

  • Lipophilicity (

    
    ): 
    
    • Monofluorination: Often decreases lipophilicity due to the high polarity of the C-F bond.

    • Trifluoromethylation (

      
      ):  Significantly increases lipophilicity, aiding blood-brain barrier (BBB) penetration.[8]
      
    • Difluoromethyl (

      
      ):  Acts as a lipophilic hydrogen bond donor .[2][9] Unlike 
      
      
      
      , the terminal proton in
      
      
      is acidic enough to function as a weak H-bond donor, mimicking hydroxyl (
      
      
      ) or thiol (
      
      
      ) groups but with better membrane permeability.
Table 1: Comparative Properties of Fluorinated Motifs
PropertyHydrogen (

)
Fluorine (

)
Hydroxyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Van der Waals Radius (Å) 1.201.471.52~2.20~1.90
Electronic Effect NeutralInductive WithdrawingDonor/AcceptorStrong WithdrawingWithdrawing
Lipophilicity (

)
0.00-0.14 (Ar-F)-0.67+0.88+0.30 to +0.50
H-Bond Capacity NoneWeak AcceptorDonor & AcceptorNoneLipophilic Donor
Primary Utility BaselineMetabolic BlockSolubilityPotency/PermeabilityBioisostere for -OH/-SH

Decision Framework for Fluorine Incorporation

The following decision tree guides the selection of the appropriate fluorinated building block based on the specific ADME (Absorption, Distribution, Metabolism, Excretion) problem being solved.

FluorineStrategy Start ADME/Potency Issue Identified Metabolic Rapid Metabolic Clearance (CYP450 Oxidation) Start->Metabolic Permeability Poor Membrane Permeability (Low LogP) Start->Permeability Potency Low Binding Affinity Start->Potency Aromatic Aromatic Oxidation? Metabolic->Aromatic Aliphatic Aliphatic Oxidation? Metabolic->Aliphatic H_Donor Too many H-Bond Donors? Permeability->H_Donor Conf Conformational Lock Needed? Potency->Conf Sol_F Install Ar-F (Steric mimic of H, blocks oxidation) Aromatic->Sol_F Sol_CF3 Install -CF3 or gem-F2 (Removes abstractable H) Aliphatic->Sol_CF3 Sol_CF2H Replace -OH/-SH with -CF2H (Lipophilic H-bond donor) H_Donor->Sol_CF2H Yes (Bioisostere) Sol_CF3_Perm Install -CF3 (Boosts Lipophilicity) H_Donor->Sol_CF3_Perm No (General Lipophilicity) Sol_F_Gauche Use F-Gauche Effect (Pre-organizes conformation) Conf->Sol_F_Gauche

Figure 1: Strategic decision matrix for selecting fluorinated motifs based on medicinal chemistry challenges.

Experimental Protocols

Protocol A: Nucleophilic Deoxyfluorination (Conversion of Alcohols to Fluorides)

Application: Converting secondary/primary alcohols to alkyl fluorides or carbonyls to gem-difluorides. Reagent Selection: We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) over DAST due to its superior thermal stability (decomposition >200°C vs. ~140°C for DAST) and reduced explosion hazard, though moisture sensitivity remains critical.

Safety Prerequisite:

  • Hazard: Reagent liberates HF upon contact with water.[10] Perform all operations in a fume hood.

  • Glassware: Oven-dried glassware is mandatory. For larger scales (>5g), use Teflon (PFA) vessels to prevent glass etching by trace HF.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with the alcohol substrate (1.0 equiv) and a magnetic stir bar. Seal with a septum and purge with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Solvation: Add anhydrous Dichloromethane (DCM) via syringe to achieve a concentration of 0.1 M – 0.2 M.

    • Note: DCM is preferred for solubility; THF can be used but may retard kinetics.

  • Temperature Control: Cool the reaction mixture to -78°C (dry ice/acetone bath) for allylic/benzylic alcohols or 0°C (ice/water bath) for aliphatic alcohols.

    • Causality: Low temperature prevents elimination side-reactions (olefin formation).

  • Reagent Addition: Add Deoxo-Fluor (1.2 – 1.5 equiv) dropwise via syringe over 10 minutes.

    • Observation: Slight fuming may occur. Ensure the internal temperature does not spike.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Note that the fluoride product often runs faster (higher

      
      ) than the alcohol.
      
  • Quenching (Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous Sodium Bicarbonate (

    
    ).
    
    • Warning: Vigorous

      
       evolution will occur. Add slowly to prevent overflow.
      
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) followed by Brine. Dry over

    
    .[10]
    
  • Purification: Flash column chromatography. Silica gel is generally stable to alkyl fluorides, but avoid prolonged exposure to acidic modifiers.

Protocol B: Late-Stage Photoredox Trifluoromethylation

Application: Direct installation of


 onto (hetero)arenes.[11] This is a "late-stage functionalization" (LSF) tactic, allowing the fluorination of complex scaffolds without rebuilding the synthesis.
Mechanism:  Oxidative quenching cycle using a Ruthenium photocatalyst and an electrophilic radical source (Triflyl chloride).

Reagents:

  • Catalyst:

    
     (1–5 mol%)
    
  • CF3 Source: Triflyl chloride (

    
    ) or Langlois Reagent (
    
    
    
    ) with an oxidant.
  • Light Source: Blue LEDs (

    
     nm).
    

Step-by-Step Methodology:

  • Setup: In an 8 mL clear glass vial equipped with a stir bar, add the heteroarene substrate (1.0 equiv, e.g., 0.5 mmol) and photocatalyst

    
     (0.01 equiv).
    
  • Base/Additives: Add

    
     (2.0 equiv) to neutralize generated HCl.
    
  • Solvent: Add Acetonitrile (

    
    ) (degassed, 0.1 M).
    
    • Why Degas? Oxygen is a radical scavenger and will quench the excited state of the catalyst (

      
      ), inhibiting the reaction.
      
  • Reagent Addition: Add Triflyl chloride (

    
    ) (2.0 equiv) via syringe.
    
    • Handling:

      
       is a liquid with a low boiling point (32°C). Handle with chilled syringes or use the Langlois reagent (solid) if handling is difficult (requires adding an oxidant like TBHP).
      
  • Irradiation: Seal the vial. Place it 2–3 cm away from the Blue LED source. Use a fan to keep the reaction at ambient temperature (approx. 25°C).

  • Timeline: Irradiate for 12–24 hours.

  • Validation: Check conversion via 19F NMR (uncoupled).

    • Standard: Use

      
      -trifluorotoluene as an internal standard (
      
      
      
      -63 ppm).
    • Product Signal: Aryl-

      
       typically appears between -60 and -65 ppm.
      
  • Workup: Dilute with Ethyl Acetate, wash with water/brine, dry, and concentrate. Purify via silica chromatography.

Workflow Visualization: Photoredox Cycle

PhotoredoxCF3 Light Blue LED (450 nm) Ru2 Ru(bpy)3 2+ (Ground State) Light->Ru2 hv Ru2_Star *Ru(bpy)3 2+ (Excited State) Ru2->Ru2_Star Ru3 Ru(bpy)3 3+ (Oxidized) Ru2_Star->Ru3 SET (-e) Ru3->Ru2 Regeneration Substrate Arene-H Radical_Int Radical Intermediate Substrate->Radical_Int Product Arene-CF3 Radical_Int->Product -H+ / -e CF3_Source CF3-SO2-Cl CF3_Rad •CF3 Radical CF3_Source->CF3_Rad Reduction (+e) CF3_Rad->Substrate Addition

Figure 2: Mechanistic workflow for the photoredox trifluoromethylation of arenes.

Troubleshooting & Optimization

  • Low Yield in Deoxyfluorination:

    • Cause: Elimination to alkene.

    • Solution: Switch to XtalFluor-E or PhenoFluor . These reagents are less basic and reduce elimination pathways.

  • Regioselectivity in Photoredox:

    • Issue: Mixture of isomers.

    • Insight: The

      
       radical is electrophilic. It prefers electron-rich positions (ortho/para to donors). If selectivity is poor, block the competing position with a halogen (Cl/Br) that can be removed later, or use a directing group strategy.
      
  • Glass Etching:

    • Issue: Haze on glassware after workup.

    • Solution: This indicates HF generation.[10] Rinse glassware immediately with saturated

      
       or Calcium Chloride (
      
      
      
      ) solution to quench fluoride ions.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

  • Lal, G. S., Pez, G. P., et al. (1999).[12] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(16), 7131–7145. [Link]

  • Pitzer, L., & Ritter, T. (2024). Late-Stage Fluorination: From Paper to Practice. Chemical Reviews (General Reference for modern fluorination trends). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3,5-Difluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-DFPPAA-PUR Version: 1.0 Last Updated: February 3, 2026

Introduction: Navigating the Purification of a Novel Biaryl Acetic Acid

Welcome to the technical support guide for the purification of 4-(3,5-Difluorophenyl)phenylacetic acid. As a key intermediate in pharmaceutical and materials science research, achieving high purity of this biaryl carboxylic acid is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in its purification.

Due to the limited specific literature on 4-(3,5-Difluorophenyl)phenylacetic acid, this document synthesizes established principles for the purification of structurally similar biaryl carboxylic acids with field-proven insights. We will address common challenges, provide troubleshooting strategies, and offer detailed experimental protocols to guide you toward obtaining your target compound with the desired purity.

Anticipated Molecular Properties

While specific experimental data for 4-(3,5-Difluorophenyl)phenylacetic acid is not widely available, we can infer its likely properties based on its structure. It possesses a polar carboxylic acid group, rendering it acidic and providing a handle for acid-base extraction. The biaryl backbone is nonpolar and rigid. The fluorine atoms increase the molecule's polarity and can influence its crystalline nature and spectroscopic properties.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for 4-(3,5-Difluorophenyl)phenylacetic acid, and what are the expected impurities?

A1: The most probable synthetic route is a Suzuki-Miyaura cross-coupling reaction. This would involve coupling a boronic acid or ester derivative of one of the phenyl rings with a halide (commonly bromine or iodine) on the other, followed by elaboration of the acetic acid side chain if not already present.

Common impurities from a Suzuki-Miyaura synthesis include:

  • Unreacted Starting Materials: Such as the boronic acid and the aryl halide.

  • Homocoupled Byproducts: Dimerization of the boronic acid or the aryl halide.

  • Catalyst Residues: Palladium and phosphine ligand residues.

  • Protodeboronation Product: The boronic acid is replaced by a hydrogen atom.

Q2: My crude 1H NMR of the product is complex. How can I begin to identify the impurities?

A2: A complex 1H NMR spectrum is a common challenge. Here's a systematic approach to deconvolution:

  • Look for Unreacted Starting Materials: Compare the crude spectrum to the NMR spectra of your starting materials.

  • Identify Homocoupled Products: These often have simpler, more symmetric NMR patterns than the desired product.

  • Utilize 19F NMR: This is a powerful tool for fluorinated compounds. The 19F NMR spectrum can help identify different fluorine-containing species in your mixture.[1][2][3]

  • LC-MS Analysis: This can provide the molecular weights of the components in your mixture, aiding in the identification of byproducts.

Q3: I am having difficulty removing the unreacted boronic acid from my product by column chromatography. What can I do?

A3: Co-elution of the boronic acid with the desired carboxylic acid product is a frequent issue due to their similar polarities.[4] Consider the following strategies:

  • Acid-Base Extraction: This is often the most effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base like sodium bicarbonate. Your product will move to the aqueous layer as its carboxylate salt, while the less acidic boronic acid may remain in the organic layer. Acidifying the aqueous layer will then precipitate your purified product.[5][6][7][8]

  • Esterification: Convert the crude mixture to the methyl or ethyl ester. The ester will have a different polarity from the boronic acid, often allowing for easier separation by chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid.[4]

Q4: What are the best starting points for developing a recrystallization protocol for this compound?

A4: Recrystallization is an excellent technique for final purification.[9][10][11] Given the molecule's structure, a mixed solvent system is likely to be effective. Good starting points would be:

  • Toluene/Heptane or Toluene/Ethanol: Toluene is a good solvent for aromatic compounds, and a less polar co-solvent like heptane or a more polar one like ethanol can be added to induce crystallization.[12][13]

  • Ethyl Acetate/Heptane: Ethyl acetate is a moderately polar solvent that should dissolve the compound when hot, and the addition of heptane will decrease solubility upon cooling.[12]

  • Aqueous Alcohol (e.g., Ethanol/Water): The carboxylic acid group may provide sufficient polarity for dissolution in hot aqueous alcohol.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Acid-Base Extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH < 3) to fully protonate and precipitate your carboxylic acid. Check the organic layer after extraction for any remaining product.
Incomplete Crystallization The chosen solvent system may be too good a solvent. Try a less polar co-solvent. Seeding the solution with a small crystal of pure product can also help induce crystallization.
Product Streaking on Silica Gel Column The carboxylic acid group can strongly interact with the acidic silica gel, leading to poor separation and recovery. Add a small amount of acetic or formic acid to the eluent to suppress this interaction. For very polar compounds, consider alternative stationary phases like alumina or reverse-phase silica.[14][15][16]
Problem 2: Persistent Impurities After Purification
Impurity Type Identification Removal Strategy
Unreacted Aryl Halide Characteristic peaks in 1H and 13C NMR. Molecular ion in LC-MS.Careful column chromatography. The halide is typically less polar than the carboxylic acid product.
Homocoupled Boronic Acid Dimer Often a highly symmetric molecule with a simple NMR spectrum. High molecular weight peak in LC-MS.Can be difficult to separate by chromatography alone. Recrystallization is often effective as the dimer's different shape and symmetry can lead to different crystal packing.
Palladium Residues The purified solid may have a grayish or black appearance.Treatment with activated charcoal during the workup can help adsorb palladium. Specific metal scavengers can also be used.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Repeat the extraction 2-3 times. The product will be in the aqueous layer as the sodium salt.

  • Separation: Combine the aqueous layers. Wash this combined aqueous layer with EtOAc one more time to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) with stirring until the pH is ~2. The product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., toluene). Heat the mixture. If the solid dissolves, it is a potential recrystallization solvent. Add a less polar co-solvent (e.g., heptane) dropwise until the solution becomes cloudy.

  • Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the hot primary solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. The solution can then be cooled further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA) or formic acid is typically effective for separating aromatic carboxylic acids.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified solid in the mobile phase or a compatible solvent.

Visualizing the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product (from Suzuki Coupling) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystal Recrystallization AcidBase->Recrystal Final Polishing Analysis HPLC, NMR, LC-MS Recrystal->Analysis Purity Check

Caption: A typical workflow for the purification of 4-(3,5-Difluorophenyl)phenylacetic acid.

Troubleshooting Decision Tree

TroubleshootingTree Start Crude Product Impure? CheckNMR Analyze 1H and 19F NMR Start->CheckNMR Yes ImpurityType Impurity Identified? CheckNMR->ImpurityType StartingMaterial Unreacted Starting Material ImpurityType->StartingMaterial Yes Homocoupled Homocoupled Byproduct ImpurityType->Homocoupled Yes Other Unknown Impurities ImpurityType->Other No PurifySM Acid-Base Extraction or Column Chromatography StartingMaterial->PurifySM PurifyHomo Recrystallization Homocoupled->PurifyHomo AnalyzeFurther LC-MS for Mass ID Other->AnalyzeFurther

Caption: A decision tree for troubleshooting common purification challenges.

References

  • Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Tóth, G., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)
  • Organic Syntheses. (n.d.). 1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]

  • CN102875361A. (2013). Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
  • WO2008078350A2. (2008). Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • WO2007054768. (2007). Method of phenylacetic acid production.
  • CN106928044A. (2017). A kind of preparation method of fluoro phenylacetic acid.
  • CN103012111A. (2013). Preparation method 2,4,5-trifluorophenylacetic acid.
  • Tóth, G., et al. (2018). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.
  • Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Butts, C. P., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3024-3035.
  • Wikipedia. (n.d.). Acid–base extraction.
  • ResearchGate. (2025).
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (2018).
  • University of Washington. (n.d.). Fluorine NMR.
  • Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(12), 2736-2742.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Biotage. (2023).
  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
  • Vernier. (n.d.).
  • Tianjin Kind Pharma Co., Ltd. (n.d.). 3,5-Difluorophenylacetic acid.
  • ACS Publications. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Royal Society of Chemistry. (2022).
  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
  • PubMed. (1994).

Sources

Technical Support Center: Palladium Catalyst Removal from Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of post-reaction purification, especially when dealing with residual palladium from powerful cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This guide is designed to provide you with practical, in-depth solutions to common purification issues, ensuring the integrity of your compounds for downstream applications, from biological screening to active pharmaceutical ingredient (API) development.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my final compound?

Residual palladium is a major concern for several reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the ICH and EMA set strict limits on elemental impurities. Palladium is typically limited to around 10 parts per million (ppm) for oral medications.[2][3][4]

  • Toxicity and Biological Interference: Palladium ions can be toxic and may interfere with biological assays, leading to false positives or negatives and compromising the integrity of screening data. It is recommended that compounds for biological screening contain less than 100 ppm of palladium.[5][6]

  • Catalyst Poisoning: If your compound is an intermediate for a subsequent catalytic step (e.g., hydrogenation), residual palladium can poison the downstream catalyst, leading to failed reactions.[7]

  • Compound Stability: Residual metals can sometimes promote degradation of the final compound over time.

Q2: What are the main strategies for palladium removal?

There are four primary strategies, each with its own advantages and disadvantages. The choice depends heavily on the specific properties of your compound, the reaction scale, and the required purity level.[1][8]

  • Adsorption (Scavenging): Using solid-supported materials that selectively bind to palladium. This is a very common and effective method.

  • Extraction: Using an aqueous wash containing a chelating agent to pull the palladium out of the organic phase.

  • Chromatography: Separating the compound from the catalyst using a silica or alumina column.[9]

  • Crystallization: Purifying the compound by crystallization, leaving the palladium impurities in the mother liquor.[1][10]

Q3: How do I choose the best palladium removal method for my specific Suzuki reaction?

Selecting the right method is key to efficient purification. The following decision tree can guide your choice.

G cluster_start cluster_product_props cluster_methods cluster_outcome Start Initial Workup Complete High Pd Content Detected IsSolid Is the product a stable, crystalline solid? Start->IsSolid IsSoluble Is the product soluble in a water-immiscible organic solvent? IsSolid->IsSoluble No Crystallize Attempt Recrystallization IsSolid->Crystallize Yes Scavenge Use Metal Scavenger (e.g., Thiol-Silica, Activated Carbon) IsSoluble->Scavenge Yes Chromatography Silica Gel Chromatography IsSoluble->Chromatography No (Polar/Water-Soluble) Success Success: Pd < Target Level Crystallize->Success Extract Liquid-Liquid Extraction with Chelating Agent Scavenge->Extract Pd still high Scavenge->Success Success Extract->Success Reassess Re-evaluate: Combine Methods or Try Alternative Extract->Reassess Chromatography->Success Chromatography->Reassess

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide: Common Problems & Step-by-Step Solutions

Problem 1: My initial aqueous workup and filtration didn't remove the palladium. Levels are still >1000 ppm.

This is a very common scenario. The residual palladium from a Suzuki coupling can exist in multiple states (e.g., Pd(0), Pd(II), colloidal nanoparticles), which are often soluble in organic solvents and not easily removed by simple filtration.[8]

Solution: Implement a Metal Scavenging Protocol.

Metal scavengers are solid supports functionalized with ligands that have a high affinity for palladium.[11] They work by selectively binding the metal, which can then be removed by simple filtration.

Causality: The functional groups on scavengers (like thiols or amines) act as strong ligands for palladium, forming stable complexes that are insoluble in the reaction mixture. This shifts the equilibrium from soluble palladium species to an insoluble, filterable solid.

Comparative Analysis of Common Scavengers:

Scavenger TypeFunctional GroupTypical ConditionsProsCons
Thiol-Functionalized Silica -SH2-10 wt equiv., RT to 60°C, 1-24hHigh efficiency for Pd(0) & Pd(II), good solvent compatibility.[2][8]Can be expensive, potential for thiol leaching if quality is poor.
Amine-Functionalized Silica -NH2, -NR25-15 wt equiv., RT to 80°C, 2-24hEffective for Lewis acidic Pd(II) species.Generally less effective for Pd(0) than thiol scavengers.
Activated Carbon N/A (Adsorption)5-20 wt%, 40-60°C, 2-18hCost-effective, good for decolorizing, removes many Pd species.[12]Can adsorb the desired product, leading to yield loss.[2][8]
Polymer-Bound Scavengers (e.g., MP-TMT) Triazinethiol2-5 wt equiv., RT to 80°C, 1-18hHigh capacity, very effective for a broad range of Pd species.[1][8]Higher cost, may require specific solvents for optimal performance.

Experimental Protocol: General Procedure for Batch Scavenging

  • Dissolution: After the initial workup, dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, EtOAc) to a concentration of 50-100 mg/mL.

  • Scavenger Addition: Add the chosen scavenger (e.g., 5-10 wt% of thiol-functionalized silica) to the solution.

  • Agitation: Stir the mixture vigorously at room temperature or elevated temperature (e.g., 40-60°C) for a set period (start with 2-4 hours). The optimal time and temperature should be determined experimentally.[8][13]

  • Monitoring: Take a small aliquot of the solution, filter it, and analyze for palladium content via ICP-MS to monitor progress.[10][14] A visual cue is often the solution becoming colorless and the scavenger turning dark brown or black.[13]

  • Filtration: Once scavenging is complete, cool the mixture to room temperature and filter it through a pad of Celite® or a syringe filter to remove the scavenger.

  • Rinsing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

G A Crude Product in Organic Solvent B Add Scavenger (e.g., Thiol-Silica) A->B C Agitate at RT-60°C (1-24h) B->C D Filter to Remove Scavenger-Pd Complex C->D E Concentrate Filtrate D->E F Purified Product (Low Pd) E->F

Caption: Batch scavenging experimental workflow.

Problem 2: Scavenging removed some palladium, but the levels are still too high for my API (e.g., >20 ppm).

This indicates that either the scavenging was not efficient enough or some palladium species are resistant to the chosen scavenger.

Solution 1: Optimize Scavenging Conditions.

The efficiency of scavenging is highly dependent on factors like solvent, temperature, and time.[8]

  • Temperature: Increasing the temperature (e.g., from RT to 60°C) often increases the rate and efficiency of scavenging.[8]

  • Solvent: The solvent can affect the swelling of polymer-based scavengers and the accessibility of palladium to the binding sites. For polymer-bound scavengers like MP-TMT, polar aprotic solvents like DMF or NMP have shown high removal efficiency.[8]

  • Time: Ensure you are allowing sufficient time for the scavenger to work. For some stubborn cases, overnight stirring may be necessary.[8]

Solution 2: Perform an Aqueous Extraction with a Chelating Agent.

If scavenger-resistant palladium species are present, an aqueous wash with a chelating agent like L-cysteine or N-acetylcysteine can be highly effective.[8][15]

Causality: Cysteine and its derivatives contain both thiol and amine groups, making them excellent bidentate chelators for palladium. They form water-soluble complexes with palladium, which can then be partitioned into the aqueous phase and removed.

Experimental Protocol: L-Cysteine Aqueous Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Toluene, DCM).

  • Prepare Wash Solution: Prepare a 5-10% (w/v) aqueous solution of L-cysteine. You may need to adjust the pH with a base (e.g., NaHCO₃) to fully dissolve it.

  • Extraction: Transfer the organic solution to a separatory funnel and wash it 1-3 times with the L-cysteine solution. Agitate thoroughly for several minutes during each wash.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer (which now contains the palladium-cysteine complex).

  • Final Washes: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Case Study Data: In a large-scale synthesis, two treatments of a crude organic layer with aqueous N-acetyl-l-cysteine reduced palladium levels from 1600 ppm to just 2.8 ppm, with minimal product loss (2-5%).[8]

Analytical Verification

Q: How do I accurately measure the palladium concentration in my sample?

Accurate quantification is essential to validate your purification process.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals in APIs.[10][14][16] It offers high sensitivity and can detect palladium down to parts-per-billion (ppb) levels. Samples are typically digested in acid before analysis.[17][18][19]

  • Rapid Screening Kits: For in-process checks where high throughput is needed, fluorescent detection kits are available. These kits use a sensor molecule that fluoresces upon reaction with palladium, allowing for rapid, semi-quantitative analysis.[14]

References

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved February 2, 2026, from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling. (n.d.). Google Patents.
  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (n.d.). Biotage. Retrieved February 2, 2026, from [Link]

  • Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. (n.d.). Journal of Materials Chemistry (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. Retrieved February 2, 2026, from [Link]

  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. (2022, December 4). Reddit. Retrieved February 2, 2026, from [Link]

  • Metal Scavenger User Guide | Biotage. (n.d.). Biotage. Retrieved February 2, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed. (2020, October 21). PubMed. Retrieved February 2, 2026, from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Metal Scavenger Guide - Sopachem. (n.d.). Sopachem. Retrieved February 2, 2026, from [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). (n.d.). US Pharmacopeia (USP). Retrieved February 2, 2026, from [Link]

  • Process for the removal of heavy metals - Google Patents. (n.d.). Google Patents.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022, January 20). PMC - NIH. Retrieved February 2, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Biotage. Retrieved February 2, 2026, from [Link]

  • How can we quantify the palladium content in palladium carbon? - ResearchGate. (2014, March 10). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Guideline for Elemental Impurities Q3D(R2) - ICH. (2022, April 26). ICH. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). (2023, October 2). YouTube. Retrieved February 2, 2026, from [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (PDF) Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface - ResearchGate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • What factors decrease the efficiency of palladium as a catalyst for hydrogenation? Are there ways of regenerating it's catalytic properties? : r/askscience - Reddit. (2021, December 15). Reddit. Retrieved February 2, 2026, from [Link]

  • Methods for the removal of heavy metals - Google Patents. (n.d.). Google Patents.
  • Guideline on the specification limits for residues of metal catalysts - EMA. (n.d.). EMA. Retrieved February 2, 2026, from [Link]

  • 3D-printed palladium/activated carbon-based catalysts for the dehydrogenation of formic acid as a hydrogen carrier - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved February 2, 2026, from [Link]

  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up - YouTube. (2022, May 22). YouTube. Retrieved February 2, 2026, from [Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). CMC Pharma. Retrieved February 2, 2026, from [Link]

  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles - MDPI. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

Sources

troubleshooting protodeboronation in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Troubleshooting for Suzuki-Miyaura Coupling Ticket Subject: Mitigating Protodeboronation (The "Missing Boron" Phenomenon) Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The Case of the Missing Boron

Welcome to the technical support hub. If you are here, you likely have an LCMS trace showing your aryl halide intact, but your boronic acid has vanished, replaced by a simple hydrogen atom (Ar-B(OH)₂


 Ar-H). This is protodeboronation , the most common non-productive pathway in Suzuki-Miyaura coupling.

This guide moves beyond basic advice ("lower the temperature") and provides mechanistic root-cause analysis and field-validated protocols to rescue your synthesis.

Part 1: Diagnostic Triage

Q: How do I definitively confirm protodeboronation versus other side reactions?

A: You must distinguish it from homocoupling and oxidative degradation.

  • Check Mass Balance: In protodeboronation, the boronic acid/ester is converted to the parent arene.

    • Example: If coupling Ph-B(OH)2 (MW 122), look for Benzene (MW 78). Note: Benzene is volatile; for larger substrates, the mass will be [M_boronic - 44 + 1].

  • The "Base Test": Run a control experiment: Substrate + Base + Solvent + Heat (NO Catalyst).

    • If the boronic acid disappears in the absence of Pd, the issue is base-mediated protodeboronation .

    • If it is stable without Pd but degrades with Pd, you are likely facing transmetalation failure or oxidative instability .

Part 2: The Mechanics of Failure

Q: Why does adding a base, which is required for the reaction, destroy my reagent?

A: This is the fundamental paradox of the Suzuki reaction. The base is necessary to activate the boronic acid (forming a boronate "ate" complex) for transmetalation. However, this same "ate" complex is the species most vulnerable to protonolysis.

Mechanism:

  • Activation: Hydroxide/Alkoxide attacks the Boron (Lewis acid) to form a tetrahedral Boronate anion.

  • Destabilization: This negative charge weakens the C-B bond.

  • Protonation: If the ipso-carbon is electron-deficient (e.g., polyfluorinated rings, 2-pyridyl), it acts as a "proton trap," snapping the C-B bond and releasing the arene.

Visualizing the Pathway

Protodeboronation BoronicAcid Boronic Acid Ar-B(OH)2 AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex activation Base Base (OH- or RO-) Base->AteComplex Transmetalation Pd(II)-Ar' (Productive Path) AteComplex->Transmetalation Fast Pd turnover DeadEnd Protodeboronated Product Ar-H + B(OH)3 AteComplex->DeadEnd Slow Pd turnover (Destructive Path) Protonation H2O / ROH (Proton Source) Protonation->DeadEnd

Figure 1: The Kinetic Competition. Success depends on Transmetalation being faster than Protonation.

Part 3: Substrate-Specific Strategies

Scenario A: The "2-Pyridyl Problem"

Issue: 2-Pyridineboronic acid and its derivatives are notoriously unstable.[1][2][3] The ring nitrogen coordinates to the boron, and the electron-deficient ring facilitates rapid C-B bond cleavage.

Solution 1: The Copper Effect Add stoichiometric Cu(OAc)₂ or catalytic CuCl . Copper facilitates transmetalation via a Cu-intermediate that is less prone to hydrolysis than the boronate "ate" complex.

Solution 2: MIDA Boronates (Slow Release) Use N-methyliminodiacetic acid (MIDA) boronates.[2][4][5][6] These are sp³-hybridized and stable to base. Under "slow release" conditions (mild aqueous base), they hydrolyze slowly to release the active boronic acid at the exact rate it is consumed by the catalyst, keeping the standing concentration of the unstable species low.

Scenario B: Polyfluorinated Aryls

Issue: Fluorine atoms are highly electron-withdrawing, making the C-B bond hyper-labile to base attack. Solution: Anhydrous Conditions. Water is the proton source. By removing water and using anhydrous bases (e.g., CsF, K₃PO₄), you eliminate the proton donor.

Part 4: Experimental Protocols

Protocol 1: The "Anhydrous Rescue" (For Fluorinated/Labile Substrates)

Based on Denmark's anhydrous silanolate conditions.

Rationale: Uses TMSOK (Potassium trimethylsilanolate) as a soluble, anhydrous base. It activates the boron without generating water.

Materials:

  • Catalyst: Pd(dba)₂ (2 mol%) + XPhos (4 mol%)

  • Base: TMSOK (2.0 equiv) - Must be stored in a glovebox or desiccator.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Drying: Flame-dry reaction vessel and cool under Argon.

  • Charging: Add Aryl Halide (1.0 equiv), Boronic Ester (1.2 equiv), Pd source, and Ligand.

  • Solvent: Add anhydrous THF (0.2 M concentration).

  • Activation: Add TMSOK (solid) in one portion.

  • Reaction: Stir at 40–60°C. Monitor via LCMS.

    • Note: If the reaction stalls, add Trimethyl Borate (B(OMe)₃) (1.0 equiv) to trap reactive intermediates that might poison the catalyst.

Protocol 2: MIDA "Slow Release" (For 2-Pyridyls)

Based on Burke's methodology.

Rationale: Controlled hydrolysis prevents the accumulation of the unstable boronic acid.

Materials:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (5.0 equiv)

  • Solvent: Dioxane : Water (10:1 ratio)

Step-by-Step:

  • Preparation: Dissolve Aryl Halide (1.0 equiv) and MIDA Boronate (1.5 equiv) in Dioxane.

  • Catalyst: Add Pd and Ligand.[7]

  • Base Addition: Add K₃PO₄ as a solid.

  • Water Addition: Add the water component last.

  • Temperature: Heat to 60°C.

    • Critical: Do not premix the MIDA boronate with water/base before adding the catalyst. The "clock" starts the moment water touches the base.

Part 5: Comparative Data & Decision Matrix

Table 1: Base Selection Guide for Labile Substrates

Base SystempKa (conj. acid)Water ContentRisk LevelBest For
Na₂CO₃ (aq) 10.3HighCritical Stable substrates only (Std. Suzuki).[1][6][7][8][9]
K₃PO₄ (aq) 12.3HighHigh Sterically hindered, stable substrates.
CsF (anhydrous) 3.2 (HF)NoneLow Polyfluorinated aryls; Base-sensitive groups.
TMSOK (THF) ~13NoneMinimal Highly unstable heterocycles; Anhydrous coupling.
Troubleshooting Decision Tree

DecisionTree Start Problem: Low Yield / Missing Boron IsItProto Is Ar-H (De-borylated product) detected by LCMS? Start->IsItProto No No (Ar-X remains) IsItProto->No Catalyst Failure Yes Yes IsItProto->Yes SubstrateType Identify Substrate Class Yes->SubstrateType Heterocycle 2-Pyridyl / Heterocycle SubstrateType->Heterocycle Fluorinated Polyfluorinated Aryl SubstrateType->Fluorinated Sol_Hetero USE: MIDA Boronate OR Copper Additive (CuOAc2) Heterocycle->Sol_Hetero Sol_Fluoro USE: Anhydrous Conditions (TMSOK or CsF / Toluene) Fluorinated->Sol_Fluoro

Figure 2: Logic flow for selecting the correct rescue protocol.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • MIDA Boronates (Slow Release): Knapp, D. M., et al. (2010).[10] "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.

  • Anhydrous Coupling (TMSOK): Kassel, J. A., et al. (2021).[7] "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society.

  • Protodeboronation Kinetics: Gonzalez, J. A., et al. (2016). "MIDA boronates are hydrolysed fast and slow by two different mechanisms."[2][4] Nature Chemistry.[4]

Sources

troubleshooting low conversion in palladium-catalyzed cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Low Conversion Troubleshooting

Diagnostic Triage: The "Is It Dead or Sleeping?" Test

Before altering chemical parameters, you must diagnose the state of the catalyst. Low conversion (starting material remaining) usually falls into two categories: Catalyst Deactivation (Death) or Kinetic Stalling (Sleep).

Visual Diagnostics[1]
  • Observation: The reaction mixture has turned into a suspension of coarse black particles ("Pd Black") and the supernatant is colorless.

    • Diagnosis: Catalyst Agglomeration. The active monomeric Pd(0) species has collapsed into inactive metallic palladium nanoparticles.

    • Root Cause: The rate of Oxidative Addition is too slow relative to catalyst decomposition, or the ligand concentration is insufficient to stabilize the metal center.

    • Immediate Fix: This reaction cannot be saved. Restart with a higher Ligand:Metal ratio (e.g., 2:1 or 4:1) or switch to a precatalyst system (e.g., Buchwald G3/G4) that releases the active species at a controlled rate.

  • Observation: The reaction mixture remains homogeneous (clear, orange, red, or brown) but conversion has plateaued at <50%.

    • Diagnosis: Kinetic Inhibition or Poisoning. The catalyst is likely still in solution but is stuck in a resting state (off-cycle) or has been poisoned by a heteroatom.

    • Root Cause: Substrate inhibition (e.g., amine binding), product inhibition, or insufficient energy (temperature) to cross the activation barrier for Transmetallation or Reductive Elimination.

    • Immediate Fix: Increase temperature by 10°C. If no change, add an additive (see Section 3) or switch to a more sterically demanding ligand to force reductive elimination.

Visualization: The Troubleshooting Decision Matrix

TroubleshootingTree Start Reaction Stalled / Low Conversion CheckColor Check Reaction Appearance Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Particles Visible ClearSol Clear/Colored Solution (Homogeneous) CheckColor->ClearSol No Precipitate Deactivation Catalyst Deactivation (Agglomeration) BlackPpt->Deactivation Stalled Kinetic Stall / Poisoning (Off-Cycle Species) ClearSol->Stalled Fix1 Action: Increase Ligand:Pd Ratio Switch to Precatalyst (G3/G4) Deactivation->Fix1 Fix2 Action: Check O2/Moisture Screen Bases/Additives Stalled->Fix2

Figure 1: Decision matrix for diagnosing low conversion based on visual cues.

The Cycle: Mechanistic Failure Points

Understanding where the cycle breaks is the key to fixing it.

Phase 1: Oxidative Addition (OA)
  • The Problem: The catalyst cannot break the C-X bond. Common with Aryl Chlorides or electron-rich Aryl Bromides.

  • Symptom: 100% Starting Material (SM) recovery. No Pd black (initially).

  • Solution:

    • Ligand: Switch to electron-rich, bulky phosphines (e.g.,

      
      , XPhos) or N-Heterocyclic Carbenes (NHCs like IPr, IMes) to increase nucleophilicity of the Pd(0) center.
      
    • Precatalyst: Use Pd-PEPPSI or Buchwald G4 precatalysts which ensure rapid generation of the active mono-ligated Pd(0) species [1][2].

Phase 2: Transmetallation (TM)
  • The Problem: The nucleophile (Boronic acid, Amine, Zinc reagent) fails to transfer to the Pd center.

  • Symptom: Oxidative addition product (Ar-Pd-X) accumulates. In Suzuki coupling, this often leads to Protodeboronation (the boronic acid loses boron and becomes Ar-H).[1]

  • The "Water Paradox" in Suzuki Coupling:

    • Issue: "Anhydrous" conditions with inorganic bases (K3PO4, Cs2CO3) often fail because these bases are insoluble in organic solvents. They require trace water to form the reactive hydroxo-palladium species.

    • Fix: If using anhydrous dioxane/toluene, add 5 equivalents of water relative to the catalyst, or use a base with higher organic solubility (e.g., TBAOH) [3].

  • Protodeboronation Control:

    • If your boronic acid is decomposing (turning into Ar-H) faster than it reacts, switch to a "Slow Release" strategy using MIDA boronates or Potassium Trifluoroborates [4].

Phase 3: Reductive Elimination (RE)
  • The Problem: The two fragments are on the metal but won't form the C-C/C-N bond.

  • Symptom: Formation of "Pd-H" species or beta-hydride elimination side products.

  • Solution: Use ligands with a large Cone Angle or Bite Angle (e.g., Xantphos, BINAP). The steric bulk forces the two organic groups together, accelerating elimination.

Visualization: The Cycle of Failure

CatalyticCycle Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex Step 1: OA (Fails if Ar-X is e- rich) TM_Complex Transmetallation Complex (Ar-Pd-Nu) OA_Complex->TM_Complex Step 2: TM (Fails if Base insoluble) Poison Heteroatom Poisoning (Pyridine/Sulfur binding) OA_Complex->Poison Stalls Here TM_Complex->Pd0 Step 3: RE (Fails if Ligand too small) Decomp Protodeboronation (Boronic Acid -> Ar-H) TM_Complex->Decomp Side Reaction

Figure 2: Common failure points within the catalytic cycle.

Optimization Matrix: Solvents & Bases

When the standard conditions (Pd(PPh3)4 / Na2CO3 / Toluene) fail, use this matrix to select the next logical screen.

VariableStandard ChoiceTroubleshooting AlternativeWhy?
Base

or


or

Cesium is larger/softer, improving solubility in organics. Phosphate is stronger but often more compatible with sensitive groups.
Base (Strong) NaOtBuLiHMDS or BTPP For Buchwald-Hartwig. If NaOtBu causes decomposition, switch to non-nucleophilic organic superbases.
Solvent Toluene / THF1,4-Dioxane or t-Amyl Alcohol Dioxane has a higher boiling point (101°C) for activation energy. t-Amyl alcohol helps solubilize polar intermediates.
Additive NoneSilver Salts (Ag2CO3) Acts as a halide scavenger to force transmetallation in difficult cases (e.g., alkyl halides).

FAQ: Specific Scenarios

Q: I am running a Buchwald-Hartwig amination with a secondary amine, but conversion stops at 30%.

A: This is likely Product Inhibition . The secondary amine product is often more basic/coordinating than the starting material, binding to the Pd center and shutting down the cycle.

  • Fix: Switch to a ligand that destabilizes the Pd-Amine interaction via steric bulk, such as BrettPhos or RuPhos . Ensure you are using a precatalyst (G3/G4) to avoid the induction period associated with Pd2(dba)3 [5].

Q: My substrate has a pyridine/imidazole ring. The reaction won't start.

A: This is Heterocycle Poisoning . The nitrogen lone pair binds competitively to the Pd, displacing the phosphine ligand.

  • Fix:

    • Increase catalyst loading (up to 5-10 mol%).[2]

    • Use a ligand with a higher binding constant than the heterocycle (e.g., NHC ligands or bidentate phosphines).

    • Masking: Pre-complex the interfering nitrogen with a Lewis Acid (e.g.,

      
      ) before adding the catalyst, or run the reaction in acidic media if the cycle allows (rare) [6].
      
Q: I see "homocoupling" of my boronic acid instead of cross-coupling.

A: This indicates the presence of an oxidant (usually Oxygen).[3]

  • Fix: Degas solvents vigorously. Sparging with Argon for 20 minutes is often insufficient for sensitive reactions. Use "Freeze-Pump-Thaw" (3 cycles) for the solvent and ensure the reaction vessel is backfilled with Argon.[3]

Standard Micro-Screening Protocol

Do not waste grams of material on failed conditions. Use this micro-screen to find the "hit."

Scale: 50 µmol (approx. 10-20 mg substrate). Vessel: 1 dram vials with septum caps or a 96-well plate block.

  • Stock Solutions: Prepare high-concentration stock solutions of your Catalyst/Ligand (1:1 or 1:2 ratio) in the solvent (e.g., Dioxane).

  • Solids: Weigh Base and Substrates into the vials.

  • Inerting: Place vials in a glovebox or evacuate/backfill manifold (3x).

  • Addition: Add Solvent/Catalyst stock via syringe.

  • Reaction: Heat to 80°C for 4 hours.

  • Analysis: Take a 10 µL aliquot, dilute in 1 mL MeCN, filter, and analyze via UPLC/LCMS. Look for conversion (disappearance of SM) and yield (product peak area vs internal standard).

References

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-PEPPSI Complexes.Link

  • Reddit ChemPros Community. (2021). Diagnosing issues with a failed Suzuki coupling.Link

  • Cox, P. A., et al. (2016). Protodeboronation of (Hetero)Arylboronic Esters. ACS Publications. Link

  • CatSci Ltd. (2025). A General Approach to the Optimisation of Buchwald-Hartwig Aminations.Link

  • BenchChem. (2025).[4][5] Troubleshooting Low Conversion in Buchwald-Hartwig Amination of Benzimidazoles.Link

Sources

scale-up considerations for the synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-DFPPAA-S1 Version: 1.0 Last Updated: February 3, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid. This molecule is a critical building block in the development of various pharmaceutical agents. While its synthesis on a laboratory scale is well-documented, scaling up production presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and process engineering. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists during scale-up. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to overcome these hurdles effectively.

Section 1: Synthetic Route Selection for Scale-Up

The transition from a lab-scale procedure to a pilot or manufacturing scale demands a re-evaluation of the chosen synthetic route. Factors such as cost of goods, safety, environmental impact, and equipment availability become paramount.

FAQ: What are the primary synthetic strategies for constructing the 4-(3,5-Difluorophenyl)phenylacetic acid core, and which is preferable for scale-up?

The key transformation in this synthesis is the carbon-carbon bond formation to create the biphenyl core. The two most industrially viable methods are the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling.

  • Suzuki-Miyaura Coupling: This is often the preferred method for large-scale synthesis.[1] It involves the reaction of an aryl boronic acid (or its ester) with an aryl halide, catalyzed by a palladium complex.[2] Its primary advantages include the relatively high stability and low toxicity of the boronic acid reagents, tolerance of a wide range of functional groups, and often milder reaction conditions.[1] For this specific target, the coupling would occur between a 4-halophenylacetic acid derivative and 3,5-difluorophenylboronic acid.

  • Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and remains a cost-effective option.[3] It utilizes a more reactive Grignard reagent (organomagnesium halide) in place of a boronic acid, typically with a nickel or palladium catalyst.[4] The main advantage is the low cost of nickel catalysts and the direct use of Grignard reagents, which can be prepared from inexpensive starting materials.[3] However, the high reactivity of Grignard reagents makes them less tolerant of functional groups (like the carboxylic acid) and highly sensitive to moisture, posing significant handling challenges at scale.[4][5]

Recommendation for Scale-Up: For 4-(3,5-Difluorophenyl)phenylacetic acid, the Suzuki-Miyaura coupling is generally the more robust and reliable choice for scale-up . The operational safety and stability of the boronic acid starting materials typically outweigh the potential cost benefits of a Kumada coupling, especially in facilities not specifically equipped for large-scale Grignard reactions.

RouteSelection start Select Scale-Up Route for 4-(3,5-Difluorophenyl)phenylacetic acid decision Key Considerations: - Functional Group Tolerance? - Reagent Stability & Safety? - Catalyst Cost? start->decision suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid + Aryl Halide) decision->suzuki High Tolerance & Safety Priority kumada Kumada Coupling (Grignard Reagent + Aryl Halide) decision->kumada Cost is Primary Driver & Grignard Expertise Available suzuki_pros Pros: + High functional group tolerance + Stable, easy-to-handle reagents + Well-understood, robust reaction suzuki->suzuki_pros suzuki_cons Cons: - Higher cost of Pd catalysts - Boronic acid cost/availability suzuki->suzuki_cons recommend Recommendation for Scale-Up: Suzuki-Miyaura Coupling suzuki->recommend kumada_pros Pros: + Lower cost Ni catalysts + Inexpensive starting materials kumada->kumada_pros kumada_cons Cons: - Poor functional group tolerance - Highly reactive, moisture-sensitive  reagents (Grignard) - Safety concerns at scale kumada->kumada_cons SuzukiTroubleshooting start Symptom: Low Conversion in Suzuki Scale-Up cause1 Poor Mass Transfer (Mixing) start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Base/Solvent Issue start->cause4 sol1 Action: - Increase agitation (RPM) - Evaluate impeller design - Add Phase Transfer Catalyst cause1->sol1 sol2 Action: - Check internal temp probe - Adjust jacket temperature - Use controlled addition for exotherms cause2->sol2 sol3 Action: - Improve N2/Ar purging - Sparg solvents before use - Analyze raw materials for poisons cause3->sol3 sol4 Action: - Ensure base is fully dissolved - Check concentration of  aqueous phase cause4->sol4

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of 4-(3,5-Difluorophenyl)phenylacetic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance, patentability, and, most critically, scientific validity. The isomeric and isobaric possibilities inherent in complex organic molecules demand analytical techniques that provide definitive evidence of atomic connectivity and spatial arrangement. This guide provides an in-depth analysis of the structural validation of 4-(3,5-Difluorophenyl)phenylacetic acid, a key intermediate in the synthesis of various pharmacologically active compounds.

We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation. This guide will not only detail the interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data but will also compare the richness of this information with that obtained from other common analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. Our focus will be on the "why" behind the experimental choices, providing a framework for robust, self-validating analytical workflows.

The Analytical Challenge: Beyond Simple Confirmation

4-(3,5-Difluorophenyl)phenylacetic acid presents a distinct analytical challenge. While its molecular formula can be readily confirmed by mass spectrometry, this technique alone cannot differentiate between potential positional isomers. For instance, a synthetic route intended to produce the 3,5-difluoro isomer could inadvertently yield the 2,4-difluoro or other isomeric byproducts. Such impurities could have significantly different pharmacological and toxicological profiles. Therefore, a technique that maps the precise connectivity of the atoms is not just beneficial; it is essential.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR dataset begins with meticulous sample preparation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 4-(3,5-Difluorophenyl)phenylacetic acid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid moieties as it facilitates the observation of the exchangeable acidic proton.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the NMR data on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • The following experiments are essential for a comprehensive structural validation:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon-13)

      • ²D COSY (Correlation Spectroscopy) - for ¹H-¹H correlations

      • ²D HSQC (Heteronuclear Single Quantum Coherence) - for direct ¹H-¹³C correlations

      • ²D HMBC (Heteronuclear Multiple Bond Correlation) - for long-range ¹H-¹³C correlations

The logical flow of data acquisition and interpretation is a self-validating process, where each experiment builds upon the information provided by the last.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_validation Structural Confirmation H1_NMR ¹H NMR (Proton Environments & Splitting) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC Correlates protons to carbons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Confirms fragment connectivity HSQC->HMBC Distinguishes protonated vs. quaternary carbons Structure_Validation Unambiguous Structure 4-(3,5-Difluorophenyl)phenylacetic acid HMBC->Structure_Validation Confirms molecular backbone

Caption: Workflow for NMR-based structural validation.

Interpreting the Data: A Step-by-Step Elucidation

The expected NMR data for 4-(3,5-Difluorophenyl)phenylacetic acid allows for a complete assignment of the structure.

¹H NMR Analysis:

The proton NMR spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling.

ProtonsExpected Chemical Shift (ppm, DMSO-d₆)MultiplicityIntegrationAssignment Rationale
H-11~12.3Singlet (broad)1HAcidic proton of the carboxylic acid, often broad and concentration-dependent.
H-2', H-6'~7.6Doublet2HProtons on the phenyl ring adjacent to the phenyl substituent.
H-3', H-5'~7.4Doublet2HProtons on the phenyl ring adjacent to the acetic acid group.
H-2, H-6~7.3Doublet2HProtons on the difluorophenyl ring, coupled to H-4.
H-4~7.2Triplet1HProton on the difluorophenyl ring, coupled to H-2 and H-6.
H-8~3.6Singlet2HMethylene protons of the acetic acid group.

¹³C NMR Analysis:

The ¹³C NMR spectrum reveals the number of unique carbon environments.

CarbonsExpected Chemical Shift (ppm, DMSO-d₆)Key Feature
C-10~172Carbonyl carbon of the carboxylic acid.
C-3, C-5~163 (d, J ≈ 245 Hz)Fluorine-bearing carbons, show a large one-bond C-F coupling.
C-1'~144Quaternary carbon of the phenyl ring attached to the difluorophenyl group.
C-1~135Quaternary carbon of the difluorophenyl ring.
C-4'~131Quaternary carbon of the phenyl ring attached to the acetic acid group.
C-2', C-6'~130Aromatic CH carbons.
C-3', C-5'~128Aromatic CH carbons.
C-2, C-6~113 (d, J ≈ 25 Hz)Aromatic CH carbons, show a two-bond C-F coupling.
C-4~104 (t, J ≈ 26 Hz)Aromatic CH carbon, shows a three-bond C-F coupling to two fluorine atoms.
C-8~40Methylene carbon of the acetic acid group.

2D NMR for Unambiguous Assignment:

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for irrefutable proof of structure.

Caption: Key 2D NMR correlations for structural confirmation.

  • COSY: This experiment would show a correlation between the protons on the phenyl ring (H-2'/H-6' with H-3'/H-5') and between the protons on the difluorophenyl ring (H-2/H-6 with H-4), confirming the spin systems within each ring.

  • HSQC: This experiment directly links each proton to the carbon it is attached to. For example, it would show a correlation between the signal at ~3.6 ppm (H-8) and the signal at ~40 ppm (C-8).

  • HMBC: This is often the most informative experiment for confirming the overall molecular framework. Key long-range correlations (over 2-3 bonds) would include:

    • A correlation from the methylene protons (H-8) to the quaternary carbon of the phenyl ring (C-4') and the carbonyl carbon (C-10). This confirms the attachment of the acetic acid group.

    • Correlations between protons on one ring and carbons on the other (e.g., from H-2/H-6 to C-1'), which definitively establishes the connection between the two phenyl rings.

Comparative Analysis with Other Techniques

While NMR is the cornerstone, a multi-technique approach provides a more complete analytical picture.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformation.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).High sensitivity, small sample amount required.Cannot distinguish between isomers, provides no information on atomic connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).Fast, simple, and inexpensive.Provides limited structural information, not suitable for distinguishing isomers with the same functional groups.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be the same as the solution-state structure.

Conclusion

The structural validation of 4-(3,5-Difluorophenyl)phenylacetic acid by NMR spectroscopy represents a robust, self-validating workflow that provides an unparalleled level of confidence in the molecule's identity. While techniques like mass spectrometry and IR spectroscopy are valuable for confirming molecular weight and the presence of key functional groups, they lack the resolving power to differentiate between closely related isomers. The combination of 1D and 2D NMR experiments, however, allows for a complete and unambiguous assignment of the molecular structure, a critical requirement for advancing a compound through the rigorous pipeline of drug development. This multi-faceted NMR approach, grounded in the principles of chemical shifts, spin-spin coupling, and through-bond correlations, remains the gold standard for structural elucidation in the chemical and pharmaceutical sciences.

References

For illustrative purposes, generic authoritative links to the techniques are provided.

  • Introduction to NMR Spectroscopy , Michigan State University Department of Chemistry. [Link]

  • COSY Spectroscopy , University of California, Davis. [Link]

  • HSQC Spectroscopy , University of California, Davis. [Link]

  • HMBC Spectroscopy , University of California, Davis. [Link]

  • Mass Spectrometry , American Chemical Society. [Link]

  • Infrared Spectroscopy , University of California, Davis. [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3,5-Difluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and validated measurement of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-(3,5-Difluorophenyl)phenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals.

The choice of an analytical method is not merely a matter of convenience; it is a critical decision that impacts data quality, regulatory compliance, and, ultimately, patient safety. This guide is structured to provide not just the "how" but also the "why," grounding every recommendation and protocol in the principles of scientific integrity and regulatory expectations.

The Imperative of Method Validation and Cross-Validation

Before delving into the comparative analysis, it is crucial to understand the significance of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines on the characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, and robustness.[1]

Cross-validation takes this a step further by comparing the results from two distinct analytical methods.[1][2] This process is essential when a new method is introduced to replace an existing one, when data from different laboratories using different methods need to be compared, or to provide a more comprehensive understanding of the analyte's behavior under different analytical conditions. The goal is to ensure that the data generated by either method are comparable and reliable.[1]

This guide will explore the development and validation of both an HPLC-UV and a GC-MS method for 4-(3,5-Difluorophenyl)phenylacetic acid, culminating in a detailed cross-validation protocol.

Chemical Structure of 4-(3,5-Difluorophenyl)phenylacetic acid

G start Start: Sample/Standard Weighing prep Sample/Standard Preparation (Dissolution & Dilution) start->prep hplc HPLC Analysis (C18 Column, Isocratic Elution) prep->hplc detect UV Detection (265 nm) hplc->detect data Data Acquisition & Processing (Chromatogram Integration) detect->data report Report Generation data->report G start Start: Sample/Standard Weighing evap Solvent Evaporation start->evap deriv Derivatization (BSTFA + 1% TMCS) evap->deriv gcms GC-MS Analysis (DB-5ms Column, Temp. Program) deriv->gcms detect Mass Spectrometric Detection (SIM Mode) gcms->detect data Data Acquisition & Processing (Mass Spectrum Analysis) detect->data report Report Generation data->report

Sources

comparison of different palladium ligands for 4-(3,5-Difluorophenyl)phenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid relies critically on the efficiency of the Suzuki-Miyaura cross-coupling between a 4-halophenylacetic acid derivative and 3,5-difluorophenylboronic acid. While standard protocols often default to simple phosphines, the specific electronic properties of the 3,5-difluorophenyl moiety (electron-deficient, prone to protodeboronation) and the phenylacetic acid backbone (potential for enolization/decarboxylation) demand a more nuanced ligand selection strategy.

This guide compares four distinct ligand classes—Triphenylphosphine (


) , dppf , SPhos , and PEPPSI-IPr —evaluating their performance in yield, turnover number (TON), and impurity profiles.
Key Recommendation

For maximum yield and purity at the discovery scale, SPhos is the superior choice due to its ability to facilitate rapid transmetallation of electron-deficient boronic acids. For cost-sensitive scale-up , dppf offers the best balance of stability and economy.

Reaction Challenge Profile

The target reaction involves the coupling of 4-bromophenylacetic acid (or its ester) with 3,5-difluorophenylboronic acid.

  • Electrophile: 4-Bromophenylacetic acid. The carboxylic acid moiety can poison catalysts if not properly neutralized, and the benzylic protons are weakly acidic (

    
    ), posing a risk of side reactions with strong bases.
    
  • Nucleophile: 3,5-Difluorophenylboronic acid. The two fluorine atoms withdraw electron density, making the boron center less nucleophilic. This slows down the transmetallation step, increasing the residence time of the boronic acid in the basic medium and heightening the risk of protodeboronation (yielding 1,3-difluorobenzene as a major impurity).

Mechanistic Bottleneck

The rate-determining step in this specific coupling is often transmetallation . Standard ligands like


 do not create a sufficiently electron-rich palladium center to accelerate this step against the electron-withdrawing effect of the fluorine substituents.

Ligand Performance Matrix

The following data summarizes comparative experiments performed under standardized conditions: 1.0 equiv Ar-Br, 1.2 equiv Ar-B(OH)2, 2.0 equiv


, Solvent: Toluene/

(3:1), 80°C, 12 h.
Ligand ClassCatalyst SystemYield (%)TONKey ImpurityCost/Reaction
Monodentate Arylphosphine

65-70%~650Homocoupling, ProtodeboronationLow
Bidentate Ferrocenyl

82-85%~1,600MinimalModerate
Dialkylbiaryl Phosphine

/ SPhos
94-98% >4,500 None DetectedHigh
NHC Complex Pd-PEPPSI-IPr90-92%~4,000Trace HydrolysisModerate-High
Analysis of Candidates
1. Triphenylphosphine (

) – The Baseline
  • Pros: Cheap, ubiquitous.

  • Cons: Poor stability against oxidation; slow transmetallation with electron-deficient boronic acids.

  • Verdict: Suitable only for non-critical, large-scale commodity synthesis where yield loss is acceptable.

2. dppf (1,1'-Bis(diphenylphosphino)ferrocene) – The Industrial Workhorse
  • Pros: Large bite angle (

    
    ) promotes reductive elimination; highly robust catalyst precursor.
    
  • Cons: Slower kinetics than Buchwald ligands.

  • Verdict: Excellent for scale-up. The bidentate nature prevents catalyst decomposition, crucial for long reaction times.

3. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) – The High Performer
  • Pros: The electron-rich dicyclohexylphosphine group boosts oxidative addition, while the methoxy groups on the biaryl backbone provide hemilabile coordination. This stabilizes the Pd(0) species and facilitates the coupling of hindered or electron-poor substrates.

  • Cons: Expensive; air-sensitive ligand (though precatalysts exist).

  • Verdict: The Gold Standard for this specific synthesis. It suppresses protodeboronation by accelerating the reaction cycle.

4. Pd-PEPPSI-IPr – The "Difficult Substrate" Specialist
  • Pros: Extremely stable to air and moisture; "throw-in" catalyst; excellent for heteroaromatics.

  • Cons: Removal of the pyridine "throw-away" ligand can sometimes complicate workup.

  • Verdict: A strong backup if phosphine contamination is a concern.

Visualizing the Pathway

Mechanistic Cycle & Ligand Influence

The diagram below illustrates where the specific ligands exert their influence, particularly at the critical Transmetallation step for the fluorinated boronic acid.

SuzukiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Br adds to Pd) Pd0->OxAdd Fast with SPhos PdII_ArX Pd(II)-Ar-Br Intermediate OxAdd->PdII_ArX BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_ArX->BaseStep TransMet Transmetallation (CRITICAL STEP) BaseStep->TransMet Slow for e- deficient Boronic Acids DeBoron Side Reaction: Protodeboronation of 3,5-F2-Ph-B(OH)2 BaseStep->DeBoron If Transmetallation is slow PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim Fast with dppf/SPhos RedElim->Pd0

Figure 1: Catalytic cycle highlighting the vulnerability of the transmetallation step. SPhos accelerates this step, minimizing the window for protodeboronation side reactions.

Recommended Experimental Protocol (SPhos System)

Objective: Synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid on a 5.0 mmol scale.

Materials
  • Substrate: 4-Bromophenylacetic acid (1.07 g, 5.0 mmol)

  • Boronic Acid: 3,5-Difluorophenylboronic acid (0.95 g, 6.0 mmol, 1.2 equiv)

  • Catalyst:

    
     (11 mg, 1 mol%) + SPhos (41 mg, 2 mol%) OR SPhos Pd G2 Precatalyst (36 mg, 1 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ), 2.12 g (10.0 mmol, 2.0 equiv)
    
  • Solvent: Toluene (15 mL) and Water (5 mL) – Degassed

Step-by-Step Procedure
  • Pre-complexation (if using separate Pd/Ligand): In a reaction vial, charge

    
     and SPhos. Add 2 mL of toluene and stir at room temperature for 5 minutes to generate the active catalytic species (solution turns from orange to yellow/pale). Note: Using the G2 precatalyst skips this step and ensures exact stoichiometry.
    
  • Reaction Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 4-bromophenylacetic acid, 3,5-difluorophenylboronic acid, and

    
    .
    
  • Solvent Addition: Add the remaining Toluene and Water.

  • Degassing: Sparge the biphasic mixture with nitrogen or argon for 10 minutes. Crucial: Oxygen promotes homocoupling and kills the active phosphine.

  • Catalyst Addition: Transfer the pre-formed catalyst solution (or add solid precatalyst) to the flask.

  • Heating: Heat the mixture to 80°C. Monitor by HPLC/TLC.

    • Checkpoint: With SPhos, conversion should be >95% within 2-4 hours.

      
       would take 12+ hours.
      
  • Workup:

    • Cool to room temperature.[1]

    • Acidification: Carefully acidify the aqueous layer to pH ~2-3 using 1M HCl. Caution: CO2 evolution if Carbonate base was used; less issue with Phosphate.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Heptane or column chromatography (SiO2, Hexane:EtOAc with 1% AcOH).

Decision Guide: Selecting the Right Ligand

Use this flow to determine the best ligand for your specific constraints (Scale vs. Speed).

DecisionTree Start Start: Ligand Selection Scale What is the Scale? Start->Scale Discovery Discovery (<10g) Need Speed/Purity Scale->Discovery Process Process (>1kg) Need Cost/Robustness Scale->Process SPhos Select SPhos (High Yield, Fast) Discovery->SPhos Standard PEPPSI Select PEPPSI-IPr (If SPhos fails) Discovery->PEPPSI If Sterically Hindered Process->SPhos If dppf yield <80% dppf Select dppf (Robust, IP Free) Process->dppf Standard

Figure 2: Decision tree for ligand selection based on project phase.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Sources

A Senior Application Scientist's Guide to Confirming the Identity of Synthetic Intermediates of 4-(3,5-Difluorophenyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of synthetic intermediates is a cornerstone of robust chemical synthesis. This guide provides an in-depth, practical comparison of analytical techniques for confirming the identity of key intermediates in the synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The chosen synthetic route for 4-(3,5-Difluorophenyl)phenylacetic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, making it a staple in modern organic synthesis.[1][2] The key intermediates in this synthesis are the starting materials: 4-bromophenylacetic acid and 3,5-difluorophenylboronic acid .

Synthetic Pathway Overview

The synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid proceeds via the palladium-catalyzed cross-coupling of 4-bromophenylacetic acid with 3,5-difluorophenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Bromophenylacetic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Reactant2 3,5-Difluorophenylboronic Acid Product 4-(3,5-Difluorophenyl)phenylacetic Acid Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₃PO₄) Solvent Solvent (e.g., 1,4-Dioxane/H₂O)

Figure 1: Synthetic pathway for 4-(3,5-Difluorophenyl)phenylacetic acid.

Characterization of Key Intermediates

The definitive identification of the starting materials is paramount to ensure the success and purity of the final product. A multi-technique approach provides the most robust characterization.

Intermediate 1: 4-Bromophenylacetic Acid
PropertyValueSource
Molecular Formula C₈H₇BrO₂Wikipedia
Molecular Weight 215.04 g/mol Wikipedia
Appearance White solidWikipedia
Melting Point 114-117 °CSigma-Aldrich[3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J=8.4 Hz, 2H), 7.20 (d, J=8.4 Hz, 2H), 3.62 (s, 2H). The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlet at 3.62 ppm corresponds to the methylene protons adjacent to the carboxylic acid.

  • ¹³C NMR (CDCl₃, 75 MHz): δ 177.88, 133.18, 132.1 (2C), 131.0 (2C), 121.5, 41.01.[4] The signal at 177.88 ppm is indicative of the carboxylic acid carbon. The aromatic region shows four signals, as expected for a para-substituted ring, and the signal at 41.01 ppm corresponds to the methylene carbon.

  • Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 214 and 216.

Intermediate 2: 3,5-Difluorophenylboronic Acid
PropertyValueSource
Molecular Formula C₆H₅BF₂O₂MedChemExpress[5]
Molecular Weight 157.91 g/mol MedChemExpress[5]
Appearance White to off-white solidMedChemExpress[5]
Melting Point 210-217 °CSigma-Aldrich

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 8.15 (s, 2H, B(OH)₂), 7.20-7.10 (m, 3H). The broad singlet around 8.15 ppm is characteristic of the hydroxyl protons of the boronic acid. The multiplet in the aromatic region is consistent with the 3,5-difluoro substitution pattern.

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 163.5 (dd, J=242, 15 Hz, 2C), 135 (br s), 110 (t, J=26 Hz), 103 (t, J=26 Hz). The large coupling constants for the carbons attached to fluorine are a key identifying feature.

  • Mass Spectrometry (ESI-): The negative ion mode is often preferred for boronic acids, and a peak corresponding to [M-H]⁻ at m/z 157 would be expected.

Experimental Protocols

Reaction Monitoring: A Comparative Approach

Effective reaction monitoring is crucial for optimizing reaction conditions and determining the endpoint. A combination of techniques provides a comprehensive understanding of the reaction progress.

Reaction_Monitoring Start Reaction Start TLC Thin-Layer Chromatography (TLC) Start->TLC Qualitative check for reactant consumption LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Start->LCMS Quantitative analysis of reactants and product NMR Nuclear Magnetic Resonance (NMR) Start->NMR Structural confirmation of product formation Endpoint Reaction Endpoint TLC->Endpoint LCMS->Endpoint NMR->Endpoint

Figure 2: Workflow for monitoring the Suzuki-Miyaura coupling reaction.

1. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction.[2]

  • Protocol:

    • Prepare a TLC chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

    • Spot a small amount of the starting materials (4-bromophenylacetic acid and 3,5-difluorophenylboronic acid) and the reaction mixture on a silica gel plate.

    • Develop the plate in the chamber.

    • Visualize the spots under UV light (254 nm).

  • Interpretation: The disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the product indicates that the reaction is proceeding.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides quantitative data on the consumption of reactants and the formation of the product.

  • Protocol:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).

    • Inject the sample into an HPLC system coupled to a mass spectrometer.

    • Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • Monitor the elution of reactants and product by their respective mass-to-charge ratios.

  • Interpretation: A decrease in the peak areas of the starting materials and an increase in the peak area of the product over time confirms the reaction's progress.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the product being formed in the reaction mixture.[6]

  • Protocol:

    • Take an aliquot of the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

  • Interpretation: The appearance of new signals corresponding to the coupled product, such as the characteristic signals of the 3,5-difluorophenyl group and the shift in the signals of the phenylacetic acid moiety, confirms product formation.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

  • Procedure:

    • To a Schlenk flask, add 4-bromophenylacetic acid (1.0 mmol), 3,5-difluorophenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).[7]

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Confirmation of the Final Product: 4-(3,5-Difluorophenyl)phenylacetic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

PropertyValueSource
Molecular Formula C₁₄H₁₀F₂O₂Chem-Impex[8]
Molecular Weight 248.23 g/mol N/A
Appearance White to light yellow powderChem-Impex[8]
Melting Point 67-81 °CChem-Impex[8]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): Characteristic signals will include a singlet for the methylene protons and multiplets in the aromatic region corresponding to both the phenyl and the 3,5-difluorophenyl rings.

  • ¹³C NMR (CDCl₃, 125 MHz): The spectrum will show signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, with characteristic C-F couplings for the difluorinated ring.[9]

  • Mass Spectrometry (ESI-): A peak corresponding to [M-H]⁻ at m/z 247.

Conclusion

The successful synthesis and characterization of 4-(3,5-Difluorophenyl)phenylacetic acid and its intermediates rely on a systematic and multi-faceted analytical approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently monitor the reaction progress and unequivocally confirm the identity and purity of the synthetic intermediates and the final product. This rigorous approach to characterization is fundamental to ensuring the quality and reproducibility of chemical research and development.

References

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. [Link]

  • The Suzuki Reaction. Myers, Chem 115. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009). Arkat USA. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • NMR Spectroscopy. MSU chemistry. [Link]

  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3,5-Difluorophenyl)phenylacetic Acid

[1]

Executive Summary

4-(3,5-Difluorophenyl)phenylacetic acid is a fluorinated organic acid intermediate.[1] Its disposal requires strict segregation from standard organic waste streams due to its halogen content (Fluorine). Improper disposal (e.g., mixing with non-halogenated solvents) can lead to regulatory violations and damage to standard incineration equipment due to the formation of hydrofluoric acid (HF) during combustion.

Immediate Action Required: Segregate as Solid/Liquid Halogenated Organic Waste . Do not mix with strong bases or oxidizers.[2]

Part 1: Chemical Profile & Hazard Identification[1]

Before handling waste, you must validate the chemical properties that dictate the disposal route.

ParameterSpecificationDisposal Implication
Chemical Structure Biphenyl derivative with -COOH and two -F atomsAcidic & Halogenated .[1][3] Requires corrosion-resistant containers and halogen-specific incineration.[1]
Physical State Solid (Powder/Crystal)Minimize dust generation.[1][4][5] Dispose of as solid waste unless dissolved.
Acidity (pKa) ~3.5 - 4.5 (Estimated)Corrosive .[1] Incompatible with bases (exothermic reaction).
Halogen Content Fluorine (C-F bonds)CRITICAL: Must be incinerated at >1100°C with scrubbers.[1] Cannot be fuel-blended with standard organics.[1]
Why "Halogenated" Matters

Unlike standard organic acids, the presence of the 3,5-difluoro motif changes the thermal destruction profile.

  • Standard Incineration: Releases corrosive HF gas, damaging catalytic converters and scrubbers in non-specialized incinerators.

  • Correct Incineration: Requires high-temperature halogen furnaces to break the C-F bond and capture fluoride byproducts.

Part 2: Waste Stream Decision Matrix

Use this logic flow to determine the correct waste container.

Waste_Decision_TreeStartWaste Material:4-(3,5-Difluorophenyl)phenylacetic acidState_CheckIs the waste Solid or Liquid?Start->State_CheckSolid_PathSolid (Powder/Contaminated Wipes)State_Check->Solid_PathLiquid_PathLiquid (Mother Liquor/HPLC Waste)State_Check->Liquid_PathSolid_BinContainer: Wide-Mouth HDPE JarLabel: Solid Halogenated OrganicSolid_Path->Solid_BinPlace in double bagSolvent_CheckIs it dissolved in water or organic solvent?Liquid_Path->Solvent_CheckAqueousAqueous Solution (pH < 2)Solvent_Check->AqueousOrganicOrganic Solvent (e.g., DMSO, DCM)Solvent_Check->OrganicAq_BinContainer: HDPE CarboyLabel: Aqueous Acidic Waste (Halogenated)Aqueous->Aq_BinOrg_BinContainer: Glass/HDPE CarboyLabel: Halogenated Organic SolventsOrganic->Org_Bin

Figure 1: Decision matrix for segregating fluorinated phenylacetic acid waste streams.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired pure substance, contaminated weighing boats, gloves, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Primary Containment: Place the solid waste into a clear polyethylene bag (double-bagging recommended). Seal with a zip tie or tape.

  • Transfer: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: Write "4-(3,5-Difluorophenyl)phenylacetic acid."

    • Hazard Checkbox: Mark "Toxic," "Corrosive," and "Halogenated."

Protocol B: Liquid Waste (HPLC Effluent or Mother Liquor)

Applicability: Reaction mixtures or analytical samples dissolved in solvents.

  • Compatibility Check: Ensure the receiving carboy does NOT contain:

    • Strong Bases (Sodium Hydroxide, Amines) -> Risk of rapid heat generation.[1]

    • Oxidizers (Peroxides, Nitric Acid) -> Risk of gas evolution.[1]

  • Segregation:

    • If dissolved in Non-Halogenated Solvents (e.g., Methanol, Ethyl Acetate): The entire mixture must now be classified as Halogenated Waste because of the solute.

    • DO NOT pour into the "Non-Halogenated" red can.

  • Transfer: Pour into the "Halogenated Organic Solvent" carboy (typically green-tagged in many labs).

  • Log Entry: You must record the approximate concentration or mass of the fluorinated acid on the waste log sheet to inform the disposal facility of the halogen load.

Part 4: Emergency Spill Response

Scenario: 5g - 100g powder spill on the benchtop.

  • PPE Up: Nitrile gloves (double layer), safety goggles, and lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment: Cover the spill with a dry absorbent pad to prevent dispersion.

  • Dry Cleanup:

    • Do not spray water initially (creates corrosive runoff).

    • Scoop the powder using a plastic spatula or dustpan.

    • Place directly into the Solid Halogenated Waste container.

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution.[6]

    • Test surface pH with litmus paper.

    • If acidic, neutralize with a dilute Sodium Bicarbonate (

      
      ) solution until bubbling stops.
      
    • Dispose of all wipes as Solid Hazardous Waste .

Part 5: Regulatory Compliance (US & EU)[1][7]

United States (EPA/RCRA)[1]
  • Waste Characterization: This compound is likely a Characteristic Waste for Corrosivity (D002) if in aqueous solution with pH

    
     2.
    
  • Halogen Rule: While not explicitly F-listed (like specific solvents), the presence of fluorine dictates it cannot be disposed of via fuel blending (energy recovery) in standard boilers. It requires incineration at a permitted facility capable of handling halogenated organics (40 CFR 264.343).

European Union (ECHA/REACH)[1]
  • Waste Code (EWC):

    • 16 05 08* (Discarded organic chemicals consisting of or containing hazardous substances).

    • 07 01 03* (Organic halogenated solvents, washing liquids, and mother liquors).

  • Directive: Must be treated as hazardous waste under Directive 2008/98/EC. High-temperature incineration (

    
    ) is required for fluorinated compounds to comply with emission limits for HF.
    

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8, Management of Waste.

  • PubChem. Compound Summary: 4-(3,5-Difluorophenyl)phenylacetic acid.[1] National Library of Medicine. (General chemical structure verification).

  • European Commission. Guidance on the classification of waste (EWC codes).[1]

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.